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[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Documentation Hub

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  • Product: [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
  • CAS: 891652-15-6

Core Science & Biosynthesis

Foundational

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Elucidation of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Executive Summary [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Elucidation of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Executive Summary

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a complex diamine featuring a sterically congested quaternary carbon at the 4-position of a piperidine ring. This structure combines three key pharmacophores: an N-methylpiperidine core, a morpholine moiety, and a primary aminomethyl group. The N-methylpiperidine scaffold is a well-established motif in medicinal chemistry, particularly in agents targeting the central nervous system.[1][2] The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and it is a component of approved drugs such as the antibiotic Linezolid.[3][4] This guide provides a comprehensive analysis of the known and predicted chemical properties of this compound, proposes a viable synthetic pathway, outlines detailed analytical characterization methods, and explores its potential as a versatile building block in modern drug discovery.

Molecular Overview and Structural Significance

The unique architecture of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine, CAS Number 891652-15-6, presents both synthetic challenges and therapeutic opportunities.[5][6] The central feature is the C4-quaternary piperidine carbon, which is substituted with both a morpholine ring and an aminomethyl group. This arrangement creates a rigid three-dimensional presentation of the functional groups, which can be advantageous for achieving high-affinity and selective binding to biological targets.

The molecule contains three basic nitrogen atoms, each with distinct chemical environments:

  • Tertiary Piperidine Amine (pKa predicted ~9-10): A typical tertiary amine whose basicity is a key feature for interactions with many biological targets.

  • Tertiary Morpholine Amine (pKa predicted ~7-8): Less basic than the piperidine nitrogen due to the electron-withdrawing inductive effect of the adjacent oxygen atom.

  • Primary Aminomethyl Amine (pKa predicted ~10-11): The most basic and nucleophilic site, serving as a primary handle for synthetic elaboration.

This combination of privileged scaffolds suggests its potential utility in developing modulators for G-protein coupled receptors (GPCRs) and other target classes where related piperidine structures have shown efficacy.[1]

Caption: 2D Structure of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in biological assays.

PropertyValue / PredictionSource
CAS Number 891652-15-6[5][6]
Molecular Formula C₁₁H₂₃N₃O[6]
Molecular Weight 213.32 g/mol [6]
Physical State Predicted: Colorless to yellow oil or low-melting solidN/A
Predicted pKa Primary Amine: ~10.5; Piperidine N: ~9.8; Morpholine N: ~7.4N/A
Predicted logP 1.0 - 1.5N/A
Solubility Predicted: Soluble in water (as a salt), methanol, DCM.[7]

Proposed Synthesis and Purification

G start 1-Methylpiperidin-4-one inter Intermediate: 1-Methyl-4-morpholino- piperidine-4-carbonitrile start->inter  Strecker Reaction  (Morpholine, NaCN, AcOH) product Target Molecule: [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine inter->product  Nitrile Reduction  (LiAlH4 or H2/Catalyst)

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization to ensure purity and identity.

Step 1: Synthesis of 1-Methyl-4-morpholinopiperidine-4-carbonitrile (Intermediate)

  • Causality: This step constructs the key C4-quaternary center by nucleophilic addition of cyanide and morpholine to the ketone. The use of an acid catalyst (acetic acid) is crucial for the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone and readily attacked by the cyanide nucleophile.

  • Methodology:

    • To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) and morpholine (1.1 eq) in methanol (0.5 M) at 0 °C, add glacial acetic acid (1.1 eq) dropwise.

    • After stirring for 30 minutes, add a solution of sodium cyanide (NaCN, 1.2 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

    • Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the pure α-aminonitrile intermediate.

Step 2: Reduction of Nitrile to [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

  • Causality: A powerful reducing agent is required to convert the stable nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is an effective choice, operating via nucleophilic hydride delivery. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Methodology:

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of the intermediate nitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Validation Checkpoint 2: Monitor the disappearance of the nitrile starting material by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure to yield the crude target compound.

    • Final Validation: Purify the product by distillation under high vacuum or by column chromatography on alumina (basic) to afford the final, pure amine. Confirm identity and purity using the analytical methods described in Section 5.

Chemical Reactivity and Stability

  • Reactivity: The primary amine of the aminomethyl group is the most reactive site for nucleophilic attack, readily undergoing acylation, alkylation, and condensation with aldehydes and ketones to form imines. The tertiary amines can act as bases or nucleophiles, but are sterically more hindered.

  • Salt Formation: The presence of three basic centers allows the compound to form salts with various acids (e.g., hydrochloride, sulfate), which are often crystalline solids with improved handling properties and higher water solubility.

  • Storage and Handling: As an amine, the compound is susceptible to slow oxidation and can absorb atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.[8] Based on classifications for the parent compound, it should be handled with care, using appropriate personal protective equipment, as it may cause skin irritation and serious eye damage.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized molecule.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationN-CH₃: Singlet (~2.2-2.4 ppm). Piperidine/Morpholine Protons: Complex multiplets in the aliphatic region (~1.5-3.8 ppm). -CH₂-NH₂: Singlet (~2.5-2.7 ppm). -NH₂: Broad singlet (variable, concentration-dependent).
¹³C NMR Carbon Skeleton ConfirmationQuaternary C4: Signal at ~65-75 ppm. N-CH₃: Signal at ~45-50 ppm. Distinct signals for all 11 carbon atoms.
Mass Spec (ESI-MS) Molecular Weight Confirmation[M+H]⁺: Expected at m/z 214.19
HPLC Purity AssessmentA single major peak under appropriate chromatographic conditions (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% TFA or formic acid).

Potential Applications in Drug Discovery

The structural motifs within [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine make it a highly attractive scaffold for targeting complex diseases. Its primary amine handle allows it to be used as a key building block in combinatorial and medicinal chemistry campaigns.

G scaffold [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine N-Methylpiperidine Core Morpholine Moiety Primary Amine Handle targets Potential Targets GPCRs (e.g., Opioid, Chemokine) Kinases Ion Channels scaffold:f1->targets:t1 CNS Activity scaffold:f3->targets Synthetic Elaboration areas Therapeutic Areas Neuroscience (Pain, Neurodegeneration) Oncology Infectious Disease scaffold:f2->areas Favorable PK targets:t1->areas:a1 targets:t2->areas:a2

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Exploratory

Synthesis Pathway and Mechanistic Insights for [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Executive Summary The compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6) is a highly functionalized, polybasic diamine scaffold frequently utilized in medicinal chemistry as a building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6) is a highly functionalized, polybasic diamine scaffold frequently utilized in medicinal chemistry as a building block for kinase inhibitors, GPCR modulators, and protein-protein interaction (PPI) antagonists. Structurally, it features a central piperidine ring substituted with a morpholine moiety and a primary methanamine group at the C4 position.

This technical guide details a robust, two-step synthetic pathway designed to navigate the steric congestion of the C4-tetrasubstituted carbon. By leveraging a modified Strecker reaction followed by a directed hydride reduction, this protocol ensures high fidelity, scalability, and optimal recovery of the highly polar target molecule.

Retrosynthetic Strategy

The retrosynthetic disconnection of the target methanamine relies on the sequential deconstruction of the C4 substituents. The primary amine is traced back to a nitrile group, which is a classic precursor for homologous amines. The resulting α -aminonitrile is then disconnected via a Strecker-type transform to reveal commercially available and cost-effective starting materials: 1-methylpiperidin-4-one, morpholine, and a cyanide source.

Retrosynthesis Target [1-Methyl-4-(morpholin-4-yl) piperidin-4-yl]methanamine Intermediate 1-Methyl-4-(morpholin-4-yl) piperidine-4-carbonitrile Target->Intermediate LiAlH4 Reduction Start1 1-Methylpiperidin-4-one Intermediate->Start1 Strecker Reaction Start2 Morpholine Intermediate->Start2 Start3 TMSCN Intermediate->Start3

Retrosynthetic disconnection of the target methanamine to its commercial precursors.

Mechanistic Rationale & Experimental Causality

The Modified Strecker Reaction (Aminonitrile Formation)

The synthesis of α -aminonitriles from piperidin-4-ones is a critical transformation in the development of complex heterocycles, including Interleukin 17A inhibitors[1] and human Parathyroid Hormone Receptor 1 (hPTHR1) agonists[2].

Causality in Reagent Selection: Reacting a sterically hindered ketone (1-methylpiperidin-4-one) with a secondary amine (morpholine) generates an iminium ion intermediate. Because secondary amines cannot form stable neutral imines, the resulting iminium ion is highly electrophilic. While traditional Strecker protocols use aqueous potassium cyanide (KCN), biphasic conditions can lead to competitive hydrolysis of the iminium intermediate back to the ketone.

To circumvent this, Trimethylsilyl cyanide (TMSCN) is utilized under anhydrous conditions. TMSCN serves a dual purpose: it acts as a soluble cyanide source and drives the equilibrium forward by trapping the intermediate hemiaminal oxygen as a silyl ether, which rapidly eliminates to form the reactive iminium species before nucleophilic attack by the cyanide ion.

Nitrile Reduction via Hydride Transfer

The reduction of the C4-nitrile to a primary amine presents a chemoselectivity challenge. The α -aminonitrile is sterically congested, and catalytic hydrogenation (e.g., Pd/C or Raney Ni with H 2​ ) can inadvertently trigger a retro-Strecker reaction, leading to decyanation and the formation of secondary amine byproducts.

Causality in Reagent Selection: To prevent C-CN bond cleavage, Lithium aluminum hydride (LiAlH 4​ ) is employed[3]. LiAlH 4​ provides a strong, irreversible nucleophilic hydride transfer directly to the nitrile carbon. The reaction proceeds through a stable lithium aluminate complex, effectively reducing the nitrile to the primary amine while preserving the integrity of the tetrasubstituted C4 center.

Mechanism Ketone 1-Methylpiperidin-4-one Imine Iminium Ion Intermediate Ketone->Imine + Morpholine / H+ - H2O Nitrile α-Aminonitrile Intermediate Imine->Nitrile + TMSCN (Cyanide attack) Aluminate Lithium Aluminate Complex Nitrile->Aluminate + LiAlH4 (Hydride transfer) Amine Target Methanamine Aluminate->Amine Fieser Workup (H2O/NaOH)

Forward synthetic mechanism from ketone to the final methanamine product.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across both synthetic steps.

ParameterStep 1: Aminonitrile SynthesisStep 2: Nitrile Reduction
Starting Material 1-Methylpiperidin-4-one α -Aminonitrile Intermediate
Key Reagents Morpholine, TMSCNLiAlH 4​ (2.0 M in THF)
Equivalents Ketone (1.0), Amine (1.2), TMSCN (1.2)Nitrile (1.0), LiAlH 4​ (3.0)
Solvent Dichloromethane (Anhydrous)Tetrahydrofuran (Anhydrous)
Temperature 0 °C to 25 °C0 °C to 65 °C (Reflux)
Reaction Time 12 - 16 hours4 - 6 hours
Expected Yield 80% - 90%70% - 85%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, embedding analytical checkpoints to ensure reaction progression before committing to downstream steps.

Protocol A: Synthesis of 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 1-methylpiperidin-4-one (10.0 g, 88.4 mmol, 1.0 eq) and dissolve in 150 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Add morpholine (9.24 g, 106 mmol, 1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate initial hemiaminal formation.

  • Cyanation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add trimethylsilyl cyanide (TMSCN, 10.5 g, 106 mmol, 1.2 eq) dropwise over 15 minutes to control the exothermic silylation/cyanation cascade.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously for 14 hours.

  • Validation Check: Monitor reaction completion via TLC (Eluent: 10% MeOH in DCM, visualized by iodine staining). The starting ketone ( Rf​≈0.4 ) must be fully consumed, replaced by a distinct, more polar aminonitrile spot.

  • Workup: Quench the reaction carefully with 50 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude α -aminonitrile as a pale yellow oil.

Protocol B: Synthesis of[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
  • Preparation: In a flame-dried 500 mL flask under argon, suspend LiAlH 4​ (10.0 g, 265 mmol, 3.0 eq) in 200 mL of anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the crude 1-methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile (approx. 88.4 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to prevent thermal runaway.

  • Reduction: Remove the cooling bath and equip the flask with a reflux condenser. Heat the mixture to reflux (65 °C) for 5 hours.

  • Validation Check: Quench a 0.1 mL reaction aliquot in wet diethyl ether. Analyze via FT-IR; the complete disappearance of the weak nitrile stretch ( 2230 cm −1 ) confirms full reduction.

  • Fieser Workup (Critical Step): A common pitfall in polybasic amine synthesis is product sequestration within gelatinous aluminum hydroxide salts. Cool the reaction to 0 °C and strictly add the following in sequence per n grams of LiAlH 4​ used (where n=10 ):

    • 10 mL of distilled H 2​ O (dropwise, caution: vigorous H 2​ gas evolution).

    • 10 mL of 15% aqueous NaOH.

    • 30 mL of distilled H 2​ O.

  • Isolation: Stir the mixture vigorously for 30 minutes until the aluminum salts precipitate as a dense, granular white solid. Filter the suspension through a pad of Celite. Wash the filter cake exhaustively with hot THF (2 x 100 mL) and DCM (100 mL) to ensure complete extraction of the highly polar diamine.

  • Purification: Concentrate the combined filtrates under reduced pressure. The resulting oil can be purified via basic alumina column chromatography (Eluent: DCM/MeOH/NH 4​ OH 90:9:1) to afford the pure target methanamine.

References[1] Title: Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds

Source: Journal of Medicinal Chemistry - ACS Publications URL: 1[2] Title: Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism Source: Journal of Medicinal Chemistry - ACS Publications URL: 2[3] Title: PIPERIDINE INTERMEDIATES - European Patent Office - EP 3564240 B1 Source: Google Patents / European Patent Office URL: 3

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Foundational

An In-depth Technical Guide to [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical entity [1-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine. The document details its molecular structure, physicochemical properties, and a proposed synthetic pathway. As a molecule incorporating both piperidine and morpholine scaffolds, it holds potential as a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system and other biological systems. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its synthesis and potential applications.

Introduction

The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] Their prevalence stems from their ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as versatile scaffolds for interacting with biological targets. The compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine combines these two key structural motifs, creating a unique tertiary amine with potential for elaboration in multiple vectors. This guide aims to consolidate the known information about this compound and to provide a scientifically grounded framework for its synthesis and further investigation.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine are summarized below.

Chemical Structure

The molecular structure of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is characterized by a central piperidine ring, substituted at the 1-position with a methyl group and at the 4-position with both a morpholine ring and a methanamine group.

Figure 1. 2D Chemical Structure of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
IUPAC Name [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine-
CAS Number 891652-15-6[2][3]
Molecular Formula C₁₁H₂₃N₃O[2]
Molecular Weight 213.32 g/mol [2]

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles and analogous transformations. The logical starting material for this synthesis is 1-methyl-4-piperidone.[4][5] The proposed pathway involves a three-step sequence: a Strecker synthesis to introduce the aminonitrile functionality, followed by a nucleophilic substitution with morpholine, and concluding with the reduction of the nitrile to the primary amine.

G start 1-Methyl-4-piperidone step1 Strecker Synthesis (KCN, NH4Cl) start->step1 Step 1 intermediate1 4-Amino-1-methylpiperidine-4-carbonitrile step1->intermediate1 step2 Nucleophilic Substitution (Bis(2-chloroethyl) ether, Base) intermediate1->step2 Step 2 intermediate2 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile step2->intermediate2 step3 Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) intermediate2->step3 Step 3 product [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine step3->product

Figure 2. Proposed synthetic workflow for [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.

Experimental Protocol: A Hypothetical Approach

The following protocol is a proposed methodology and has not been experimentally validated. It should be adapted and optimized by qualified researchers.

Step 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile (Intermediate 1)

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Synthesis of 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile (Intermediate 2)

  • Dissolve the crude 4-amino-1-methylpiperidine-4-carbonitrile (1.0 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring for the formation of the desired product.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (Final Product)

  • Carefully add the purified 1-methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile (1.0 eq) to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the final product, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine. Further purification may be achieved by distillation or chromatography if necessary.

Analytical Characterization (Predicted)

As no published spectroscopic data for this specific compound is available, the following are predicted characterization data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the piperidine and morpholine ring protons, and a singlet for the aminomethyl (CH₂NH₂) protons.

  • ¹³C NMR: The spectrum would be expected to show distinct signals for the N-methyl carbon, the carbons of the piperidine and morpholine rings, the quaternary carbon at the 4-position of the piperidine ring, and the aminomethyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 214.19.

Infrared (IR) Spectroscopy

Key expected vibrational frequencies would include N-H stretching for the primary amine, C-H stretching for the aliphatic groups, and C-N and C-O stretching bands.

Applications in Research and Drug Development

The structural features of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine make it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a key handle for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, alkylation, and reductive amination.

The piperidine and morpholine moieties are frequently found in compounds targeting the central nervous system. For instance, derivatives of similar 4-aminopiperidine scaffolds have been investigated as potent opioid receptor modulators and CXCR4 antagonists.[6] Therefore, libraries of compounds derived from [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine could be synthesized and screened for activity against a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Safety and Handling

Based on hazard classifications for this compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is classified as having acute toxicity (oral, dermal, and inhalation), causing skin irritation, and having a risk of serious eye damage.[3] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its molecular structure and physicochemical properties and has proposed a viable synthetic route. While experimental data for its synthesis and detailed characterization are not yet publicly available, the information presented here provides a solid foundation for researchers to begin working with this promising compound. Further investigation into its synthesis and biological activities is warranted to fully explore its potential in the development of novel therapeutics.

References

  • Nguyen, M. T., Protiva, J., Klinotova, E., Urban, J., & Protiva, M. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5β-cholanes.
  • NextSDS. ([n.d.]). [1-methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine. Retrieved from [Link]

  • BenchChem. (). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. BenchChem Technical Guides.
  • BenchChem. (). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem Technical Guides.
  • Wikipedia. (2023, December 27). 1-Methyl-4-piperidone. In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Advanced Scientific Research, 6(3), 01-15.
  • Patil, S. A., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4559-4573.

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Exploratory

Unlocking the Pharmacophore: Biological Targets and Mechanistic Profiling of Morpholine-Containing Piperidines

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Introduction: The Chemical Synergy of Privileged Scaffolds In modern medicinal chemistry, the fusion of privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The Chemical Synergy of Privileged Scaffolds

In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for navigating the complex, multi-dimensional space of drug design. Morpholine and piperidine represent two of the most frequently utilized saturated nitrogen heterocycles in pharmacology[1].

While morpholine is prized for its balanced lipophilicity, weak basicity (pKa ~8.3), and unique hydrogen-bonding capabilities[2], piperidine offers structural rigidity, metabolic stability, and a versatile vector for spatial functionalization[1]. When integrated into a single molecular entity—whether as fused systems, spirocycles, or linked appendages—morpholine-containing piperidines exhibit profound pharmacological synergy. This structural combination allows molecules to engage a diverse array of biological targets, ranging from lipid kinases in oncology to central nervous system (CNS) receptors in neurodegeneration[1][2].

Primary Biological Targets & Mechanistic Causality

Phosphoinositide 3-Kinases (PI3K) and the mTOR Axis

The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular proliferation and survival, making it a prime target for anticancer therapeutics[3]. Morpholine is a hallmark feature of many PI3K inhibitors due to its ability to act as a classic "hinge-binder"[2]. The morpholine oxygen atom serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region valine (e.g., Val851 in PI3K α or Val882 in other isoforms)[2].

However, achieving isoform selectivity (e.g., PI3K α vs. PI3K β/γ/δ ) remains a significant challenge. The incorporation of a piperidine moiety has proven instrumental in overcoming this hurdle. For instance, in 2-(4-ureido-piperidin-1-yl)-4-morpholinothieno[3,2-d]pyrimidine derivatives, the morpholine unit anchors the molecule in the ATP-binding pocket, while the piperidine ring projects into the solvent-exposed region[4]. This piperidine vector introduces critical flexibility and facilitates novel hydrogen-bonding interactions with non-conserved residues like Gln859, thereby driving PI3K α isoform selectivity[4]. Similarly, isonipecotic acid (piperidine-4-carboxylic acid) derivatives combined with morpholino-triazines have yielded sub-nanomolar pan-PI3K inhibitors. Furthermore, piperazinylquinoxaline-morpholine derivatives have demonstrated potent PI3K α inhibition in the 24–40 nM range[5].

Central Nervous System (CNS) Targets: MAO-B and Cholinesterases

Neurodegenerative diseases require therapeutics capable of crossing the blood-brain barrier (BBB). The morpholine ring modulates the overall pKa and lipophilicity of the molecule, enhancing brain penetrance and pharmacokinetic profiles[2].

In the context of Monoamine Oxidase B (MAO-B) inhibition, replacing a piperidine ring with a morpholine ring in certain scaffolds has resulted in a 100-fold enhancement in target affinity[2]. Molecular dynamics reveal that the morpholine ring interacts with the entrance cavity of the enzyme (forming crucial π

π interactions with Tyr326), effectively directing the core scaffold into the deep substrate cavity[2][6].

Furthermore, pyrimidine-morpholine and piperidine hybrids have been synthesized as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6]. The spatial arrangement provided by the piperidine linker allows the molecule to span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, a dual-binding mechanism that is highly sought after for Alzheimer's disease therapeutics[6].

Metabolic and Cytotoxic Targets

Beyond kinases and CNS targets, morpholine-piperidine derivatives exhibit potent antidiabetic properties by inhibiting α -glucosidase and α -amylase[7]. The addition of the morpholine moiety significantly enhances the enzyme inhibitory properties compared to piperidine-only analogs, likely due to supplementary hydrogen bonding in the enzyme's active site[7]. In oncology, novel piperidine derivatives have been identified as colchicine binding site inhibitors, effectively inhibiting tubulin polymerization, inducing apoptosis, and suppressing epithelial-mesenchymal transition in cancer cells[8].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes the structure-activity relationship (SAR) data for representative morpholine/piperidine-containing compounds across key biological targets.

TargetCompound Class / ScaffoldKey Structural FeatureIC50 / PotencyRef
PI3K α Ureido-piperidinyl-morpholinothienopyrimidinePiperidine interacts with Gln859Sub-nanomolar[4]
PI3K α Piperazinylquinoxaline-morpholineMorpholine enhances hinge binding24 nM - 40 nM[5]
MAO-B Morpholine-chalcone derivativesmeta-Fluorine + Morpholine core87 nM[6]
AChE Pyrimidine-morpholine/piperidine hybridsmeta-Tolyl substitution0.43 μ M[6]
α -Amylase Piperidinyl-methylphenyl-piperidinePiperidine nucleus drives inhibition97.3% inhibition[7]

Experimental Workflows & Self-Validating Protocols

To rigorously validate the biological targets of morpholine-containing piperidines, assays must be designed as self-validating systems. As a Senior Application Scientist, I mandate the inclusion of orthogonal validation and strict quality control metrics (e.g., Z'-factor) to distinguish true target engagement from assay artifacts.

Protocol A: TR-FRET PI3K α Kinase Activity Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence because it nullifies the auto-fluorescence commonly exhibited by nitrogenous heterocycles.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl2​ , 1 mM EGTA, and 2 mM DTT. Causality: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the PI3K catalytic domain.

  • Compound Titration: Dispense morpholine-piperidine test compounds in a 10-point, 3-fold dilution series in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme-Substrate Addition: Add 5 μ L of PI3K α enzyme (final concentration 1 nM) and PIP2 substrate (final 10 μ M) to the wells. Incubate for 15 minutes at room temperature. Causality: This allows pre-binding of the inhibitor to the hinge region before substrate competition begins.

  • Reaction Initiation: Add 5 μ L of ATP. Causality: The ATP concentration must be strictly maintained at its apparent Km​ (e.g., 10 μ M) to ensure that competitive morpholine-based hinge binders are accurately evaluated without insurmountable substrate competition.

  • Termination & Detection: After 60 minutes, add 10 μ L of stop solution containing EDTA and TR-FRET detection reagents (Europium-labeled anti-PIP3 antibody and APC-labeled tracer). Causality: EDTA chelates Mg2+ , instantly halting ATP hydrolysis.

  • Data Validation: Calculate the Z'-factor using positive (PI-103) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Fluorometric MAO-B Target Engagement Assay

Rationale: Assessing CNS target engagement requires a highly sensitive, interference-free method.

  • Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Incubate the enzyme with the morpholine-piperidine derivatives for 30 minutes at 37°C. Causality: This pre-incubation step is vital for compounds that exhibit slow-binding kinetics or require induced-fit conformational changes in the MAO-B entrance cavity[2].

  • Substrate Addition: Add kynuramine (final 50 μ M). MAO-B oxidatively deaminates kynuramine to 4-hydroxyquinoline.

  • Detection: Measure fluorescence (Ex 310 nm / Em 400 nm). The lack of fluorescence indicates successful target inhibition.

Mechanistic Pathway Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Catalytic Subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholine-Piperidine Inhibitor Inhibitor->PI3K Hinge-Binding (Val851/882)

Fig 1. Modulation of the PI3K/AKT/mTOR signaling axis by morpholine-piperidine inhibitors.

Workflow Comp Compound Library Biochem Biochemical Assay (TR-FRET PI3K) Comp->Biochem Cell Cellular Assay (pAKT ELISA) Biochem->Cell IC50 < 100nM Val Orthogonal Validation (Surface Plasmon Resonance) Cell->Val Target Engagement Tox Cytotoxicity (Counter-screen) Cell->Tox Selectivity Index Lead Lead Optimization (SAR Modeling) Val->Lead Tox->Lead

Fig 2. Self-validating high-throughput screening and orthogonal validation workflow.

Conclusion

The strategic amalgamation of morpholine and piperidine rings creates a highly privileged pharmacophore capable of addressing complex biological targets. By leveraging the hydrogen-bonding capacity of morpholine and the structural versatility of piperidine, medicinal chemists can finely tune target affinity, isoform selectivity, and pharmacokinetic profiles. As demonstrated through rigorous, self-validating biochemical assays, these compounds hold immense potential in oncology, neurodegeneration, and metabolic disease therapeutics.

References

  • [1] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. 1

  • [7] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH. 7

  • [8] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. 8

  • [2] Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. 2

  • PI3 kinase and inhibitors: targeting isoform selectivity. Monash University.

  • [4] Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications. 4

  • [6] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC. 6

  • [5] Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS One.5

  • [3] US20100305084A1 - Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use. Google Patents. 3

Sources

Foundational

Literature review on substituted piperidine methanamine derivatives

An In-Depth Technical Guide to Substituted Piperidine Methanamine Derivatives: Synthesis, Pharmacological Applications, and Structure-Activity Relationships Introduction The piperidine moiety is a cornerstone of medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Piperidine Methanamine Derivatives: Synthesis, Pharmacological Applications, and Structure-Activity Relationships

Introduction

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and the ability to project substituents in well-defined three-dimensional orientations make it an invaluable component in the design of ligands for a multitude of biological targets.[5] Among the diverse class of piperidine-containing compounds, substituted piperidine methanamine derivatives have emerged as a particularly fruitful area of research, leading to the development of potent and selective modulators of various physiological pathways.

This technical guide provides a comprehensive overview of substituted piperidine methanamine derivatives, with a focus on their synthesis, diverse pharmacological applications, and the critical structure-activity relationships (SAR) that govern their biological effects. We will delve into the intricacies of their interactions with key drug targets, including opioid receptors, chemokine receptors, and central nervous system (CNS) targets, offering insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for Piperidine Methanamine Scaffolds

The synthesis of substituted piperidine methanamine derivatives can be approached through several strategic routes, each with its own set of advantages and limitations. The choice of a particular synthetic pathway often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Core Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine

A foundational building block for many derivatives is N-Methyl-1-(piperidin-4-yl)methanamine. A common and efficient synthesis commences from the commercially available N-Boc-4-piperidone and proceeds through a three-step sequence.[6]

Experimental Protocol: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine [6]
  • Reductive Amination: N-Boc-4-piperidone is reacted with methylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride or titanium(IV) isopropoxide and sodium borohydride, to yield tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.[6][7]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to afford N-methyl-1-(piperidin-4-yl)methanamine.[6]

  • Eschweiler-Clarke N-Methylation (Alternative N-Alkylation Route): Alternatively, if starting with 4-(aminomethyl)piperidine, the N-methyl group can be introduced via the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[6][7]

Below is a diagram illustrating the general synthetic workflow for drug discovery based on the N-Methyl-1-(piperidin-4-YL)methanamine scaffold.

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Scaffold_Selection Scaffold Selection (e.g., N-Methyl-1-(piperidin-4-YL)methanamine) Synthetic_Routes Design of Synthetic Routes (e.g., Reductive Amination, N-Alkylation) Scaffold_Selection->Synthetic_Routes Library_Synthesis Synthesis of Derivative Library Synthetic_Routes->Library_Synthesis Purification_Characterization Purification & Characterization (HPLC, NMR, MS) Library_Synthesis->Purification_Characterization HTS High-Throughput Screening (HTS) Purification_Characterization->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation & SAR Studies Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Profiling) Lead_Generation->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Safety Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection Opioid_Agonist Opioid Agonist (e.g., Piperidine Derivative) MOR μ-Opioid Receptor (MOR) (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

Caption: Simplified Opioid Receptor Signaling Pathway.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. [5]Consequently, the development of small-molecule CCR5 antagonists is a major focus in anti-HIV drug discovery. Piperidine methanamine derivatives have emerged as a promising class of CCR5 antagonists. [8][9]In these molecules, the piperidine ring often serves as a central scaffold, with various substituents modulating potency and selectivity. [5] The development of piperidine-4-carboxamide CCR5 antagonists has led to clinical candidates like TAK-220, which demonstrates potent inhibition of HIV-1 replication and good metabolic stability. [10]

Central Nervous System (CNS) Active Agents

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold is a privileged structure in the design of ligands targeting the CNS. [11]Its inherent properties, such as a basic nitrogen atom that enhances aqueous solubility, make it an attractive starting point for developing novel therapeutics for neurological and psychiatric disorders. [11][12] Derivatives have been investigated for a multitude of CNS targets, including serotonin (5-HT) receptors. [11]For example, ACP-103, a potent 5-HT2A receptor inverse agonist, is based on this scaffold and has shown potential as an antipsychotic agent. [11]

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted piperidine methanamine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the methanamine side chain.

SAR for Opioid Receptor Modulators

For piperidine and piperazine analogues with balanced MOR/DOR affinity, the nature of the lipophilic side chain is crucial for modulating receptor selectivity. [13]A quantitative structure-activity relationship (QSAR) study on 4-phenylpiperidine derivatives has been instrumental in developing a pharmacophore model for µ-opioid agonists. [14]

Substitution Position Effect on Activity Reference
N-substituent on piperidine The type of N-substituent does not solely determine antagonist properties in some series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. [15]
Lipophilic side chain (para to phenol) Modulates receptor selectivity between MOR and DOR. [13]

| 2-substitution on indole ring (in N-piperidinyl indoles) | Leads to higher NOP receptor binding affinities compared to 3-substitution. | [14]|

SAR for CCR5 Antagonists

In the context of CCR5 antagonists, modifications to the piperidine methanamine scaffold have yielded potent anti-HIV-1 compounds.

Structural Modification Effect on Activity Reference
Introduction of a carbamoyl group Improved metabolic stability while maintaining good inhibitory activity against HIV-1.[10]
Derivatization at the N-terminus of the piperidine ring Has led to the discovery of several series of potent CCR5 antagonists.[8]
Placement of a heterocyclic ring (e.g., pyrazole) The optimal placement of an unsubstituted nitrogen in the heterocycle is meta to the bond connected to the 4-position of the piperidine.[14]

Conclusion and Future Perspectives

Substituted piperidine methanamine derivatives represent a highly versatile and valuable scaffold in modern medicinal chemistry. Their synthetic tractability allows for the creation of diverse chemical libraries, enabling the exploration of a wide chemical space. [11]The successful development of compounds targeting a range of receptors, including opioid, chemokine, and CNS receptors, underscores the enduring importance of this chemical framework. [5][11] Future research in this area will likely focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles. The application of novel synthetic methodologies, including biocatalytic approaches, may further streamline the synthesis of complex piperidine derivatives and provide access to previously inaccessible chemical space. [16]As our understanding of the intricate roles of these derivatives in various signaling pathways deepens, so too will their potential to yield novel and effective therapeutics for a wide range of human diseases.

References

  • The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry - Benchchem.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem.
  • Process for the preparation of 2-piperidinemethanamine - Google P
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
  • Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring - PubMed.
  • Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery - Benchchem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Pharmacological Applications of Piperidine Deriv
  • New molecule-creation method a 'powerful tool' to acceler
  • Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity - PubMed.
  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC.
  • Structure activity relationship of piperidine derivatives - ResearchG
  • Bridged bicyclic piperidine derivatives and methods of use thereof - Google P
  • The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed.
  • PIPERIDINE DERIVATIVES USEFUL AS CCR5 ANTAGONISTS - WIPO P
  • Recent advances in the synthesis of piperidones and piperidines.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC.
  • Process for the preparation of piperidine derivatives - Google P
  • Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters | Journal of Medicinal Chemistry - ACS Public
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem.
  • Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL - EMBL-EBI.
  • Chemical and Biological Explorations of Novel Opioid Receptor Modul
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem.
  • Characterization of Positive Allosteric Modul
  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candid
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC.
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

Sources

Protocols & Analytical Methods

Method

Analytical Strategies for the Detection and Quantitation of[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a comprehensive, causality-driven guide for the chromatographic separation and detection of a highly polar, multi-bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a comprehensive, causality-driven guide for the chromatographic separation and detection of a highly polar, multi-basic pharmaceutical building block.

Executive Summary & Chemical Profile

The compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6) is a nitrogen-dense, highly polar building block frequently utilized in small-molecule drug discovery[1]. From an analytical perspective, this molecule presents a classic "polar amine problem." It contains three distinct basic nitrogen centers: a primary amine (methanamine), a tertiary amine embedded in a piperidine ring, and a tertiary amine within a morpholine ring.

Because it lacks an extended conjugated π -system, standard UV detection at 254 nm is practically blind to this compound. Furthermore, its multi-basic nature means it is heavily protonated at standard acidic chromatographic conditions (pH 2–3), leading to extreme hydrophilicity ( logD≪0 ) and severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based columns.

Table 1: Physicochemical & Detection Properties
ParameterValue / DescriptionAnalytical Consequence
Chemical Formula C11​H23​N3​O High nitrogen-to-carbon ratio dictates basicity.
Monoisotopic Mass 213.18 DaPrecursor ion [M+H]+ at m/z 214.2.
Chromophore Status AbsentRequires low-UV (205 nm), CAD, ELSD, or MS detection.
Ionization Sites 3 Basic NitrogensHighly susceptible to silanol-driven peak tailing.
Predicted pKa ~9.5 (Primary), ~8.5 (Piperidine)Requires extreme pH (either <3 or >10) for robust LC.

Analytical Challenges & Methodological Rationale

To develop a self-validating analytical system for this compound, we must abandon standard low-pH reversed-phase (RP) methods. At pH 3, the molecule exists as a +2 or +3 cation, bypassing the hydrophobic stationary phase and eluting in the void volume.

We propose two orthogonal, causality-driven pathways based on the analytical objective:

  • HILIC-ESI-MS/MS for high-sensitivity trace quantitation (e.g., bioanalysis, PK/PD). This leverages the molecule's extreme polarity as an advantage, retaining the protonated species via hydrophilic partitioning[2].

  • High-pH RP-UHPLC-CAD for purity assessment and scale-up QC. By raising the mobile phase pH to 10.0, we deprotonate the basic amines, significantly increasing the molecule's hydrophobicity and allowing for traditional reversed-phase retention without ion-pairing reagents[3].

Workflow Target Target:[1-Methyl-4-(morpholin-4-yl) piperidin-4-yl]methanamine Goal Select Analytical Objective Target->Goal Trace Trace Analysis / Bioanalysis (High Sensitivity) Goal->Trace PK/PD Studies Purity API Purity / Scale-Up (High Capacity) Goal->Purity QC / Synthesis HILIC Protocol A: HILIC-MS/MS (Partitioning & Ion Exchange) Trace->HILIC HighPH Protocol B: High-pH RP-CAD (Free-Base Retention) Purity->HighPH

Fig 1. Analytical decision tree for multi-basic polar amines based on experimental objectives.

Protocol A: Trace Quantitation via HILIC-ESI-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar amines. In HILIC, the initial mobile phase is highly organic, promoting the formation of a water-enriched layer on the stationary phase. The protonated[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine partitions into this aqueous layer .

Causality Check: Why use Ammonium Formate? The addition of 10 mM ammonium formate is critical. It provides the necessary ionic strength to mask secondary electrostatic interactions between the positively charged amines and the negatively charged silanols on the stationary phase, preventing severe peak tailing.

Step-by-Step Methodology

1. Sample Preparation:

  • Precipitate proteins (if analyzing plasma) using 3 volumes of cold Acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Self-Validating Control: Ensure the final sample diluent contains at least 75% Acetonitrile to prevent solvent-mismatch peak distortion upon injection.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Strong): 10 mM Ammonium Formate in H2​O , adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Weak): Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Gradient Program:

  • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

  • 1.0 - 4.0 min: 95% B 50% B (Elution via increasing aqueous content)

  • 4.0 - 5.0 min: 50% B (Wash)

  • 5.0 - 7.0 min: 95% B (Re-equilibration)

4. Mass Spectrometry (ESI+) Parameters:

  • Precursor Ion: m/z 214.2 [M+H]+

  • Quantifier Transition: m/z 214.2 127.2 (Loss of morpholine group, -87 Da; CE: 25 eV).

  • Qualifier Transition: m/z 214.2 197.2 (Loss of NH3​ from primary amine, -17 Da; CE: 15 eV).

HILIC_Mechanism Analyte Protonated Analyte (Charge state +2/+3) WaterLayer Aqueous Enriched Layer (Hydrophilic Partitioning) Analyte->WaterLayer Primary Retention Silica Amide Stationary Phase (H-Bonding / Electrostatic) Analyte->Silica Secondary Retention Elution Elution via Increasing Aqueous Mobile Phase WaterLayer->Elution Gradient Shift Silica->Elution Ionic Disruption

Fig 2. Dual-retention mechanism of highly basic amines in HILIC chromatography.

Protocol B: Purity Assessment via High-pH RP-UHPLC-CAD

For bulk API purity assessment, HILIC can suffer from lower sample loading capacities. Instead, we utilize a High-pH Reversed-Phase approach. By adjusting the mobile phase to pH 10.0, we suppress the ionization of the primary and tertiary amines. This shifts the molecule into its free-base form, drastically increasing its hydrophobicity and allowing for robust retention on a C18 column[3].

Causality Check: Why use a Charged Aerosol Detector (CAD)? Because the target molecule lacks aromatic rings, standard UV detection at 254 nm will yield a flatline. CAD provides a universal, mass-based response independent of chromophores, making it ideal for the purity assessment of aliphatic amines.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve the compound in 50:50 H2​O :Methanol to a concentration of 1.0 mg/mL.

  • Self-Validating Control: Spike a known impurity (e.g., unreacted 1-methylpiperidine-4-one) to verify resolution.

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex EVO C18 (2.1 x 100 mm, 1.7 µm) — Must use a base-stable column to prevent silica dissolution at pH 10.

  • Mobile Phase A (Weak): 10 mM Ammonium Bicarbonate in H2​O , adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Strong): Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: CAD (Evaporation temperature: 35°C, Data rate: 10 Hz).

3. Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 6.0 min: 5% B 95% B

  • 6.0 - 7.5 min: 95% B

  • 7.5 - 10.0 min: 5% B (Re-equilibration)

System Suitability & Self-Validating Controls

To ensure the trustworthiness of the analytical data, every sequence must pass the following System Suitability Testing (SST) criteria before sample acquisition begins.

Table 2: Comparative Chromatographic Performance & SST Criteria
MetricProtocol A (HILIC-MS/MS)Protocol B (High-pH RP-CAD)Causality / Rationale
Retention Factor ( k′ ) >2.0 >3.0 Ensures analyte elutes well past the void volume, avoiding ion suppression.
Tailing Factor ( Tf​ ) ≤1.5 ≤1.2 Confirms effective masking of silanols (HILIC) or successful deprotonation (High-pH).
Blank Carryover <0.1% of LLOQ <0.05% of TargetBasic amines are notorious for sticking to metal capillaries; verifies wash protocols.
RSD (Area, n=6) ≤5.0% ≤2.0% Validates injection precision and detector stability.

References

  • NextSDS Database. "[1-methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Chemical Substance Information." CAS: 891652-15-6. Verified via NextSDS. URL: [Link]

  • Stella, C., et al. (2004). "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science, 27(4), 284-292. URL:[Link]

  • Grumbach, E., et al. (2004). "Hydrophilic interaction chromatography using silica columns for the retention polar analytes and enhanced ESI-MS sensitivity." Waters Corporation Technical Note. URL:[Link]

Sources

Application

Application Notes and Protocols for the Research Chemical [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

For distribution to: Researchers, scientists, and drug development professionals. Introduction: A Privileged Scaffold for Neurological Research The compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a nov...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Neurological Research

The compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a novel research chemical that incorporates several structural motifs of high interest in medicinal chemistry. Its unique architecture, featuring a central piperidine core with N-methylation, a morpholine substituent, and a methanamine group at the 4-position, suggests its potential as a modulator of biological systems, particularly within the central nervous system (CNS).

The piperidine heterocycle is a foundational scaffold in the design of numerous therapeutic agents, and its derivatives are known to exhibit a wide range of pharmacological activities.[1] The N-methylpiperidine moiety, in particular, is a common feature in CNS-active compounds, where it can influence basicity, receptor affinity, and blood-brain barrier permeability.[2][3]

The inclusion of a morpholine ring is also of significant interest. Morpholine is considered a "privileged pharmacophore" in modern drug discovery due to its ability to enhance physicochemical properties, improve metabolic stability, and confer a balanced hydrophilic-lipophilic profile.[4][5] These characteristics are highly desirable for compounds targeting the CNS, as they can facilitate passage across the blood-brain barrier.[6][7] The morpholine moiety is present in a variety of drugs with diverse biological activities, including those targeting enzymes and receptors implicated in neurodegenerative diseases.[8][9]

The 4-substituted-4-aminopiperidine framework is another key structural feature, found in a number of bioactive molecules.[10] The specific arrangement of substituents at the 4-position of the piperidine ring is critical in determining the biological activity and selectivity of these compounds.[11]

Given the combination of these privileged structural elements, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine presents itself as a compelling candidate for investigation in several areas of neuroscience and pharmacology. This document provides a detailed guide for researchers on the potential applications and experimental protocols for this compound.

Hypothesized Mechanism of Action: Modulation of G-Protein Coupled Receptors

Based on the structural features of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine, a plausible hypothesis for its mechanism of action is the modulation of G-protein coupled receptors (GPCRs) in the central nervous system. The piperidine core is a well-established scaffold for ligands of various GPCRs, including opioid, dopamine, and serotonin receptors.[12][13] The N-methyl group and the substituents at the 4-position can significantly influence the binding affinity and functional activity at these receptors.

The following application notes and protocols are designed to investigate the potential of this compound as a GPCR modulator.

Diagram of a Hypothesized GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR Target G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothesized GPCR signaling cascade modulated by the research compound.

Experimental Protocols

The following protocols provide a framework for the initial characterization of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the compound for a panel of CNS-relevant GPCRs.

Rationale: A receptor binding assay is a fundamental first step in characterizing a novel compound. It provides a quantitative measure of the compound's affinity for its molecular target.[14]

Materials:

  • [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

  • Radiolabeled ligands specific for each target receptor

  • Cell membranes expressing the target GPCRs

  • Assay buffer (e.g., Tris-HCl with appropriate co-factors)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine in assay buffer.

  • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the serially diluted test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorKi (nM) [Hypothetical]
μ-Opioid Receptor50
δ-Opioid Receptor250
κ-Opioid Receptor800
Dopamine D2 Receptor>1000
Serotonin 5-HT2A Receptor>1000
Protocol 2: Cell-Based Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (agonist or antagonist) of the compound at a target GPCR that signals through the cAMP pathway.

Rationale: Cell-based functional assays are essential to understand whether a compound that binds to a receptor activates it (agonist), blocks its activation by the native ligand (antagonist), or has no effect.[15][16][17] Measuring changes in second messengers like cAMP is a common method to assess GPCR activation.[18]

Materials:

  • [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

  • A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells)

  • A known agonist for the target receptor

  • Cell culture medium and supplements

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure: Agonist Mode:

  • Plate the cells in a 96-well plate and grow to confluency.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

  • Add serial dilutions of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine to the wells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

  • Generate a dose-response curve and determine the EC50 value.

Antagonist Mode:

  • Follow steps 1 and 2 from the agonist mode procedure.

  • Pre-incubate the cells with serial dilutions of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.

  • Add a fixed concentration of the known agonist (typically its EC80) to the wells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • Generate a dose-response curve for the inhibition of the agonist response and determine the IC50 value.

Data Presentation:

Assay ModeParameterValue [Hypothetical]
AgonistEC50 (nM)120
Emax (%)85 (Partial Agonist)
AntagonistIC50 (nM)Not Applicable
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the potential of the compound to cross the blood-brain barrier (BBB).

Rationale: For a CNS-active compound, the ability to penetrate the BBB is a critical determinant of its in vivo efficacy. In vitro models provide a preliminary assessment of this property.[19][20]

Materials:

  • [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

  • A co-culture BBB model (e.g., primary or immortalized brain endothelial cells cultured with astrocytes on a transwell insert)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Control compounds with known BBB permeability (e.g., a high-permeability and a low-permeability compound)

  • LC-MS/MS system for quantification

Procedure:

  • Culture the BBB model on transwell inserts until a tight monolayer is formed, as confirmed by TEER measurement.

  • Add [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine at a known concentration to the apical (luminal) chamber.

  • At various time points, collect samples from the basolateral (abluminal) chamber.

  • Quantify the concentration of the compound in the basolateral samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp).

Data Presentation:

CompoundPapp (x 10-6 cm/s) [Hypothetical]Predicted BBB Penetration
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine8.5High
High Permeability Control>5.0High
Low Permeability Control<2.0Low

Diagram of the In Vitro BBB Permeability Assay Workflow

BBB_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Analysis Culture Culture BBB model on Transwell inserts TEER Monitor TEER for monolayer integrity Culture->TEER Add_Compound Add compound to apical chamber TEER->Add_Compound Sample Sample from basolateral chamber over time Add_Compound->Sample Quantify Quantify compound by LC-MS/MS Sample->Quantify Calculate Calculate Papp value Quantify->Calculate

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Method

Formulation and Handling Protocols for[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine in Preclinical Studies

Executive Summary[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6[1]) is a highly polar, polybasic chemical building block frequently utilized in the synthesis of neuroactive compounds, kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6[1]) is a highly polar, polybasic chemical building block frequently utilized in the synthesis of neuroactive compounds, kinase inhibitors, and GPCR ligands. Due to the presence of three distinct basic nitrogen centers, the free base form presents unique challenges for experimental formulation, including severe hygroscopicity, atmospheric CO₂ absorption (carbamate formation), and physical instability.

This Application Note provides a self-validating, step-by-step protocol for the pre-formulation stabilization (salt generation) and subsequent in vitro and in vivo formulation of this compound. By addressing the physicochemical root causes of its instability, these protocols ensure maximum exposure and reproducibility,[1] required for rigorous preclinical safety and efficacy testing.

Physicochemical Profiling & Causality

Before initiating any formulation workflow, it is critical to map the physicochemical properties of the test article. The compound possesses a primary amine, a tertiary piperidine amine, and a tertiary morpholine amine. At physiological pH (7.4), all three nitrogen atoms are predominantly protonated. This polycationic state renders the compound highly water-soluble but introduces specific challenges for vehicle selection and pH management during dosing.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / DescriptionFormulation Implication
CAS Number [2]Unique identifier for tracking and compliance.
Molecular Formula [2]Polybasic nature dictates mandatory salt formation.
Molecular Weight [2]Low MW allows for high molarity dosing in small volumes.
Estimated pKa Values ~10.5 (Primary), ~9.5 (Piperidine), ~8.0 (Morpholine)Highly ionized at pH 7.4; requires strict pH buffering.
Solubility Profile Highly soluble in water/acid; soluble in polar organics.Ideal for simple aqueous in vivo vehicles (e.g., Saline)[3].

Pre-formulation: Salt Generation Protocol

Causality: The free base of polyamines is typically a viscous oil or low-melting solid that rapidly degrades via oxidation upon exposure to air. To ensure trustworthiness in experimental dosing—specifically accurate weighing and precise molarity calculations—the free base must be converted into a stable, crystalline trihydrochloride salt prior to assay formulation.

Protocol: Preparation of Trihydrochloride Salt

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous ethanol or diethyl ether under an inert atmosphere (N₂ or Argon).

  • Acidification: Slowly add 3.5 molar equivalents of anhydrous HCl in dioxane (4M) dropwise while vigorously stirring at 0°C. Mechanistic Note: This is an exothermic reaction. The trihydrochloride salt will begin to precipitate immediately as the non-covalent interactions stabilize the lattice.

  • Maturation: Stir the suspension for 1 hour at room temperature to ensure complete salt formation and particle maturation.

  • Filtration: Filter the precipitate under a vacuum, washing twice with 5 mL of cold, anhydrous diethyl ether to remove unreacted starting material.

  • Drying: Dry the resulting white crystalline powder in a vacuum desiccator over P₂O₅ for 24 hours.

  • Self-Validation: Confirm salt stoichiometry via elemental analysis or ¹H-NMR (integration of exchangeable protons) to ensure exactly three equivalents of HCl are present.

SaltFormation A Free Base (Unstable, Hygroscopic) C Precipitation @ 0°C A->C B Anhydrous HCl in Dioxane/EtOH B->C D Trihydrochloride Salt (Stable, Weighable) C->D Filter & Dry

Workflow for the stabilization of the free base into a trihydrochloride salt.

In Vitro Formulation Protocol

Causality: For cellular and biochemical assays, DMSO is the standard vehicle. However, the trihydrochloride salt of a highly polar polyamine exhibits limited solubility in 100% DMSO due to its high lattice energy and ionic character. Therefore, a co-solvent approach or direct aqueous dissolution is required to prevent compound crash-out in the assay plate.

Protocol: 10 mM Stock Solution Preparation

  • Weighing: Accurately weigh 3.23 mg of the validated trihydrochloride salt. (Calculation: Free base MW 213.32 + 3(36.46) = 322.7 g/mol ).

  • Solubilization: Add 1.0 mL of sterile, distilled water (or a 50% DMSO / 50% Water co-solvent system) to achieve a 10 mM stock. Do not use 100% DMSO.

  • Sterilization: Pass the solution through a 0.22 µm PTFE or PES syringe filter to remove particulates and microbial contaminants.

  • Storage: Aliquot into sterile, low-bind Eppendorf tubes and store at -20°C. Avoid repeated freeze-thaw cycles which can induce localized pH shifts and degradation.

In Vivo Formulation Protocol

Causality: Preclinical in vivo studies require a [3] that maximizes systemic exposure while maintaining physiological compatibility. Because the trihydrochloride salt is highly water-soluble, simple aqueous vehicles are optimal. Complex lipid formulations or surfactants (e.g., Tween-80, Cremophor) are unnecessary and should be strictly avoided to prevent vehicle-induced toxicity or altered pharmacokinetic profiles.

Protocol: Preparation of a 5 mg/mL Dosing Solution for IV/PO Administration

  • Vehicle Selection: Select 0.9% Sterile Saline or 1X Phosphate-Buffered Saline (PBS) as the primary vehicle.

  • Mass Calculations (Critical Step): Calculate the required mass of the salt form to achieve a 5 mg/mL concentration of the free base equivalent.

    • Correction factor = 322.7 (Salt MW) / 213.32 (Base MW) = 1.51.

    • To prepare 10 mL of a 5 mg/mL free base solution, weigh 75.5 mg of the trihydrochloride salt.

  • Dissolution: Gradually add the weighed salt to 8 mL of the selected vehicle while stirring on a magnetic stir plate.

  • pH Adjustment (Self-Validating Step): The trihydrochloride salt acts as a weak acid in solution and will significantly lower the pH of the vehicle. Measure the pH and carefully titrate to pH 6.5 - 7.4 using 0.1 N NaOH. Mechanistic Warning: Failure to neutralize the solution will cause severe injection site necrosis (IV/SC) or gastrointestinal distress (PO) in rodent models.

  • Volume Adjustment: QS (quantum satis) to the final target volume of 10 mL with the vehicle.

  • Filtration: Filter through a 0.22 µm sterile PES membrane prior to dosing.

InVivoFormulation Step1 Weigh Trihydrochloride Salt (Apply MW Correction Factor) Step2 Dissolve in 0.9% Saline (80% Final Volume) Step1->Step2 Aqueous solubilization Step3 pH Adjustment (Titrate to pH 6.5-7.4 with NaOH) Step2->Step3 Neutralize acidic salt Step4 QS to Final Volume & Filter (0.22 µm PES) Step3->Step4 Isotonic & Sterile

Step-by-step logic and workflow for in vivo formulation preparation.

References

  • Altasciences. "Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture." Altasciences The Altascientist. [Link]

  • American Elements. "CAS 891652-15-6 |[1-methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine." American Elements Product Database.[Link]

Sources

Application

Application Note: The Role of Morpholine Derivatives in Medicinal Chemistry and Drug Discovery

Executive Summary The morpholine ring—a six-membered saturated heterocycle containing opposing oxygen and nitrogen atoms—has evolved from a simple synthetic building block into a "privileged scaffold" in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring—a six-membered saturated heterocycle containing opposing oxygen and nitrogen atoms—has evolved from a simple synthetic building block into a "privileged scaffold" in modern medicinal chemistry[1]. Its ubiquitous presence in FDA-approved drugs spans diverse therapeutic areas, including oncology (e.g., Gefitinib, Buparlisib), central nervous system (CNS) disorders (e.g., Reboxetine, Moclobemide), and infectious diseases (e.g., Linezolid)[2][3].

This application note provides an in-depth analysis of the physicochemical rationale behind utilizing morpholine in drug design, explores its pharmacodynamic engagement with biological targets, and provides a validated, step-by-step synthetic protocol for the N-arylation of morpholine via Buchwald-Hartwig cross-coupling.

Physicochemical & Pharmacokinetic Profiling

The strategic incorporation of a morpholine moiety into a drug candidate is rarely accidental. It is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

The Rationale for Morpholine

The unique properties of morpholine stem from the interplay between its basic secondary amine and its electronegative ether oxygen. The oxygen atom exerts an electron-withdrawing inductive effect on the nitrogen, significantly lowering its basicity compared to related heterocycles like piperidine[4].

  • Optimized pKa: With a pKa of approximately 8.4, morpholine is predominantly, but not entirely, ionized at physiological pH. This prevents the molecule from being trapped in acidic compartments and improves oral bioavailability[3][4].

  • Balanced Lipophilicity: The combination of a hydrophilic oxygen (hydrogen bond acceptor) and a lipophilic hydrocarbon backbone provides a well-balanced hydrophilic-lipophilic profile. This is highly critical in CNS drug discovery, where traversing the blood-brain barrier (BBB) requires precise lipophilicity[5][6].

  • Metabolic Stability: The morpholine ring is generally resistant to aggressive metabolic degradation, often acting as a metabolic shield to prevent rapid clearance by cytochrome P450 enzymes[4][5].

Comparative Physicochemical Data

To illustrate the structural advantages of morpholine, the table below compares its core physicochemical properties against other common nitrogen-containing heterocycles used in drug design.

PropertyMorpholinePiperidinePiperazine
Structure Type OxazineAzinaneDiazine
pKa (Conjugate Acid) ~ 8.36~ 11.22~ 9.80 (pKa1)
LogP (Lipophilicity) -0.860.84-1.17
H-Bond Acceptors 212
H-Bond Donors 112
Primary Medicinal Utility BBB penetration, Kinase hinge-binding, Solubility enhancementLipophilic bulk, Strong basic centerSolubilizing group, Rigid linker

Mechanistic Role in Target Binding (Pharmacodynamics)

Beyond modulating pharmacokinetics, the morpholine ring actively participates in target engagement.

In oncology, aryl-morpholine derivatives are a cornerstone in the development of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[2]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket (specifically with the valine residue in the hinge backbone). Simultaneously, the chair conformation of the saturated ring projects into the hydrophobic pocket, establishing van der Waals interactions that drive binding affinity and selectivity[3].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates CellSurv Cell Survival mTOR->CellSurv Promotes Morph Morpholine Derivative Morph->PI3K Inhibits Morph->mTOR Inhibits

Caption: Morpholine derivatives acting as dual PI3K/mTOR inhibitors in oncology.

Synthetic Methodologies: N-Arylation of Morpholine

The synthesis of N-aryl morpholines is a fundamental transformation in medicinal chemistry. While Nucleophilic Aromatic Substitution (SNAr) is viable for highly electron-deficient aryl halides, the Buchwald-Hartwig Amination remains the gold standard for coupling morpholine with unactivated or sterically hindered aryl chlorides and bromides[7].

The Causality of the Catalytic System

The Buchwald-Hartwig reaction relies on a palladium catalyst and a specialized phosphine ligand.

  • The Catalyst (e.g., Pd(dba)2): Provides the active Pd(0) species necessary to initiate the cycle via oxidative addition into the aryl-halogen bond.

  • The Ligand (e.g., XPhos): XPhos is an electron-rich, bulky biarylphosphine ligand. The high electron density accelerates the oxidative addition of unreactive aryl chlorides, while its extreme steric bulk forces the spatial proximity of the aryl and amido groups, rapidly accelerating the reductive elimination step to release the product.

  • The Base (e.g., NaOtBu): A strong base is required to deprotonate the morpholine amine upon coordination to the Pd(II) center, driving the formation of the crucial Pd-amido intermediate[7][8].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar Pd(II) Aryl Halide Complex OxAdd->PdII_Ar AmineCoord Morpholine Coordination PdII_Ar->AmineCoord + Morpholine, Base PdII_Amine Pd(II) Amido Complex AmineCoord->PdII_Amine - Base-HX RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Morpholine RedElim->Product Product Release

Caption: Buchwald-Hartwig catalytic cycle for the N-arylation of morpholine.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-(p-Tolyl)morpholine

The following protocol outlines the synthesis of an N-aryl morpholine utilizing a highly efficient Pd/XPhos catalytic system. This methodology is designed to be a self-validating system, incorporating in-process checks to ensure reaction integrity.

Reagents and Materials
  • Aryl Halide: 4-Chlorotoluene (1.0 equiv, 4.22 mmol)

  • Amine: Morpholine (1.5 equiv, 6.33 mmol)

  • Catalyst: Bis(dibenzylideneacetone)palladium(0)[Pd(dba)2] (1.5 mol%, 0.0633 mmol)

  • Ligand: XPhos (3.0 mol%, 0.127 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv, 8.44 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology

Step 1: System Preparation and Degassing (Critical Step)

  • Add 5 mL of anhydrous toluene to a Schlenk flask.

  • Degas the toluene by sparging with dry nitrogen or argon gas for at least 30 minutes.

    • Causality: Oxygen is highly detrimental to the catalytic cycle. It irreversibly oxidizes the active Pd(0) species into inactive Pd(II) complexes and promotes unwanted homocoupling of the aryl halide[8].

Step 2: Catalyst Activation

  • To a flame-dried 2-necked round-bottom flask under a continuous nitrogen atmosphere, charge Pd(dba)2 (36 mg), XPhos (60 mg), and NaOtBu (811 mg).

  • Add the degassed toluene (5 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

    • Validation: The solution will undergo a color change as the XPhos ligand displaces the dba ligands to form the active, highly reactive L-Pd(0) complex.

Step 3: Reagent Addition and Reflux

  • Add 4-chlorotoluene (0.5 mL) and morpholine (0.55 mL) in one portion via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 6 hours.

    • Validation: As the reaction progresses, the precipitation of sodium chloride (NaCl) will become visible as a fine suspension. This serves as a visual, self-validating indicator of base consumption and successful catalytic turnover.

Step 4: Reaction Monitoring and Quenching

  • Monitor the reaction via Gas Chromatography (GC) or TLC (Hexane:EtOAc). The disappearance of the 4-chlorotoluene peak validates the completion of the reaction.

  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction carefully by adding 10 mL of deionized water to dissolve the inorganic salts.

Step 5: Extraction and Purification

  • Transfer the mixture to a separatory funnel. Extract the organic layer and wash sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4 (20 g), filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography using a mobile phase of Hexane:Ethyl Acetate (9:1).

Step 6: Analytical Validation

  • Yield: Expected yield is >90% as an orange/off-white solid.

  • 1H NMR (400 MHz, CDCl3): Confirm product identity by observing the characteristic morpholine multiplets: a triplet at ~3.11 ppm (4H, N-CH2) and a triplet at ~3.87 ppm (4H, O-CH2), alongside the aryl signals[9].

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Medicinal Research Reviews URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience URL:[Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol RSC Publishing URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine in DMSO

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Aliphatic Polyamine / Building Block Introduction & Chemical Context [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methana...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Aliphatic Polyamine / Building Block

Introduction & Chemical Context

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a highly basic, nucleophilic building block frequently used in the synthesis of kinase inhibitors and other targeted therapeutics. Structurally, it features a highly reactive primary amine (-CH₂NH₂) tethered to a piperidine ring, which itself is substituted with a tertiary amine (N-methyl) and a morpholine ring.

While Dimethyl Sulfoxide (DMSO) is the industry standard for compound library storage, dissolving highly basic primary amines in DMSO introduces severe stability liabilities. This guide provides expert-level troubleshooting, causality analysis, and self-validating protocols to ensure the integrity of your screening libraries.

Expert Troubleshooting & Causality (FAQs)

Q1: My LC-MS analysis shows a major degradation peak with a mass shift of +44 Da after storing the compound in DMSO for a month. What is happening? A: This is the classic signature of carbamate formation . DMSO is highly hygroscopic. As it absorbs atmospheric water, it facilitates the dissolution of atmospheric carbon dioxide (CO₂). The primary amine on your compound nucleophilically attacks the dissolved CO₂ to form carbamic acid, which rapidly converts to a stable carbamate salt. Causality Insight: The degradation is severely accelerated in this specific molecule due to intramolecular base catalysis . The tertiary amines (the morpholine and N-methylpiperidine groups) act as proton scavengers. As established in studies on [1], the presence of a strong secondary/tertiary base adjacent to a primary amine drastically enhances CO₂ capture efficiency by stabilizing the zwitterionic intermediate, driving the equilibrium toward the inactive carbamate salt.

Q2: I am observing unexpected mass adducts of +12 Da and +30 Da. Is the compound reacting with the solvent? A: Yes. Under certain conditions (especially in the presence of trace acids, transition metals, or prolonged thermal stress), DMSO can decompose to yield reactive electrophiles, primarily formaldehyde and dimethyl sulfide. Causality Insight: The nucleophilic primary amine reacts with trace formaldehyde generated from DMSO degradation to form an imine (+12 Da). If excess methanol or water is present, this can further trap to form N-methoxymethyl or aminal adducts (+30 Da). Research into [2] confirms that DMSO acts as a potent C1 (formaldehyde) source under degradative conditions, leading to irreversible covalent modification of primary amines.

Q3: Is it more important to protect the DMSO stock from oxygen or from moisture? A: Moisture is the primary catalyst for degradation. While oxidation of the amine can occur, extensive [3] have demonstrated that water content in DMSO is the most critical variable causing compound loss. Water not only hydrolyzes trace impurities but acts as the essential dielectric medium that allows CO₂ to form stable bicarbonate/carbamate ionic pairs with your polyamine.

Mandatory Visualizations: Degradation & Workflow

Mechanistic degradation pathways of the primary amine in DMSO.

Self-validating workflow for the preparation and storage of amine stock solutions.

Quantitative Data & Diagnostics

Use the following tables to diagnose specific degradation pathways based on your analytical readouts and to optimize your storage conditions.

Table 1: LC-MS Diagnostic Mass Shifts for Troubleshooting

Degradation PathwayObserved Mass Shift (Δ Da)Mechanism / CausalityReversibility
Carbamate Formation +44 DaNucleophilic attack on dissolved atmospheric CO₂.Reversible (Heat/Low pH)
Imine Formation +12 DaCondensation with DMSO-derived formaldehyde.Irreversible
N-Methoxymethylation +30 DaReaction with formaldehyde and trace methanol/water.Irreversible
Oxidation (N-oxide) +16 DaOxidation of the morpholine or piperidine nitrogen.Irreversible

Table 2: Storage Condition Stability Matrix (10 mM in DMSO)

Storage ConditionAtmosphereWater ContentEstimated Half-Life (t½)Primary Risk Factor
Ambient (25°C)Air> 1.0% (Wet)< 2 WeeksRapid carbamate formation
Ambient (25°C)Argon< 0.1% (Dry)~ 3 MonthsSlow DMSO degradation
-20°CAir> 1.0% (Wet)~ 6 MonthsFreeze-thaw condensation
-80°C Argon < 0.1% (Dry) > 2 Years None (Optimal)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints to verify the success of the procedure before proceeding to biological assays.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Prevent carbamate and imine formation by eliminating the causal agents (H₂O, CO₂, and O₂).

  • Solvent QC (Validation Step 1): Perform a Karl Fischer (KF) titration on your DMSO. Do not proceed unless the water content is < 0.1%. If > 0.1%, dry the DMSO over activated 3Å molecular sieves for 24 hours.

  • Compound Drying: Lyophilize the solid [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine powder overnight to remove surface moisture.

  • Dissolution: Dissolve the compound in the anhydrous DMSO to the desired concentration (e.g., 10 mM) inside a nitrogen or argon-purged glovebox.

  • Aliquoting: Dispense the solution into single-use amber glass vials (to prevent UV-catalyzed DMSO degradation).

  • Headspace Purging: Gently blow a stream of high-purity Argon over the liquid surface of each vial for 10 seconds. Causality Note: Argon is heavier than air and effectively displaces CO₂, preventing carbamate formation.

  • Baseline LC-MS (Validation Step 2): Immediately run an LC-MS on one aliquot. Record the Area Under the Curve (AUC) of the parent mass. This serves as your 100% purity baseline for future stability tracking.

  • Storage: Seal tightly and store at -80°C.

Protocol B: Recovery of Free Amine from Carbamate Salts (Decarboxylation)

Objective: If a +44 Da mass shift is observed, the compound can often be rescued, as carbamate formation is a reversible equilibrium.

  • Initial Assessment (Validation Step 1): Run an LC-MS to confirm the degradation is strictly a +44 Da shift. If +12 Da or +16 Da peaks are present, the compound is irreversibly degraded and must be discarded.

  • Thermal Decarboxylation: Transfer the degraded DMSO stock to a sealed vial equipped with a pressure-relief septum.

  • Heating: Heat the solution to 60°C for 2 hours. Causality Note: Elevated temperatures shift the thermodynamic equilibrium, driving the expulsion of CO₂ gas from the zwitterionic carbamate complex.

  • Inert Gas Sparging: While the solution is still warm, bubble dry Nitrogen or Argon directly through the liquid for 5 minutes. This physically strips the liberated CO₂ from the solvent, preventing it from recombining upon cooling.

  • Recovery LC-MS (Validation Step 2): Re-analyze the solution via LC-MS. You should observe the disappearance of the +44 Da peak and a proportional recovery of the parent mass.

References

  • Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook Source: Chemical Reviews (Pacific Northwest National Laboratory / ACS) URL:[Link]

  • Formaldehyde surrogates in multicomponent reactions Source: Beilstein Journal of Organic Chemistry (NIH PMC) URL:[Link]

  • Studies on repository compound stability in DMSO under various conditions Source: Journal of Biomolecular Screening (NIH) URL:[Link]

Optimization

Technical Support Center: Troubleshooting[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine in Cell-Based Assays

Welcome to the Advanced Application Support Portal. As a chemical building block and screening library scaffold, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6) presents unique physicochemical c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a chemical building block and screening library scaffold, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS: 891652-15-6) presents unique physicochemical challenges in in vitro assays. Because it contains three basic nitrogen centers (a primary amine, a piperidine ring, and a morpholine ring) paired with a lipophilic core, it acts as a classic Cationic Amphiphilic Drug (CAD) .

This guide is designed by our Senior Application Scientists to help you troubleshoot the mechanistic off-target liabilities of this compound, distinguish assay artifacts from true target engagement, and implement self-validating experimental controls.

I. Quantitative Profiling of Off-Target Liabilities

Before troubleshooting specific assay failures, it is critical to understand the physicochemical drivers behind the compound's behavior. The table below summarizes the predictable off-target effects based on its structural profile.

Off-Target LiabilityMechanistic DriverPhysicochemical TriggerCellular PhenotypeAssay Interference
Lysosomotropism Ion TrappingHigh pKa (>8), Polybasic (3 Nitrogens)Lysosomal swelling, extreme vacuolizationFalse positives in viability, autophagy, and apoptosis assays
Phospholipidosis PLA2G15 InhibitionCationic Amphiphilic nature (CAD)Multilamellar lipid inclusion bodiesAltered membrane receptor trafficking, lipid assay noise
hERG Inhibition Cation-π interaction in poreBasic amine + hydrophobic ringsAction potential prolongationFalse toxicity in primary cardiomyocyte models
GPCR Promiscuity Biogenic amine mimicryPiperidine scaffoldUnintended secondary signalingBackground noise in cAMP/Ca²⁺ flux functional assays
II. Troubleshooting Guides & FAQs

Q1: My cell viability assays (e.g., CellTiter-Glo) show high toxicity at concentrations >10 µM, but my biochemical target assay shows no inhibition. What is happening? A1: You are likely observing Lysosomotropism . Because [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is highly polybasic, it freely diffuses across the cell membrane in its neutral state but becomes rapidly protonated in the acidic environment of the lysosome (pH ~4.5). Because charged molecules cannot easily cross lipid bilayers, the compound becomes 1[1]. This "ion trapping" causes massive osmotic swelling, lysosomal dysfunction, and eventual apoptosis, which registers as a false positive in phenotypic viability assays. Action: Run the self-validating LysoTracker displacement protocol (detailed in Section IV) to confirm if the toxicity correlates with lysosomal accumulation rather than target engagement.

Q2: We are observing unexpected lipid droplet accumulation and altered membrane receptor trafficking in our long-term (48h+) cell assays. Is this a target-mediated effect? A2: It is highly probable that this is Drug-Induced Phospholipidosis (DIPL) , a common off-target effect of2[2]. The lipophilic piperidine/morpholine core allows the compound to embed into lysosomal membranes, while the protonated amines interact electrostatically with negatively charged phospholipids. This complex sterically hinders and directly inhibits3[3]. Action: Stain cells with a fluorescent phospholipidosis reporter. If lipid accumulation is observed without specific target engagement, the effect is an artifact of the compound's CAD properties.

Q3: In our primary cardiomyocyte safety panels, this compound is causing QT prolongation and arrhythmias. How is this related to its structure? A3: The compound perfectly matches the classic pharmacophore for 4 [4]. The hERG channel has a large, promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656). The basic primary amine of your compound forms strong cation-π interactions with these residues, while the hydrophobic piperidine/morpholine rings engage in hydrophobic packing. Action: To mitigate this in analog development, consider reducing the basicity (pKa) of the primary amine by converting it to an amide, or introduce steric bulk/polarity to disrupt the cation-π interaction.

Q4: We are using this compound as a negative control, but it is activating GPCR pathways in our functional assays. Why? A4: Piperidine and morpholine scaffolds are privileged structures that frequently exhibit polypharmacology against 5[5]. The structural distance between the basic nitrogen and the hydrophobic core mimics endogenous neurotransmitters like dopamine, serotonin, and histamine. As a result, piperidine derivatives often exhibit off-target affinity for D2, 5-HT, and H3 receptors. Action: Cross-screen the compound against a standard safety panel (e.g., CEREP) to profile its specific GPCR background noise before using it as a baseline control.

III. Mechanistic Visualization

CAD_Mechanism Compound [1-Methyl-4-(morpholin-4-yl) piperidin-4-yl]methanamine (Neutral/Lipophilic State) Cytosol Cytosol (pH 7.2 - 7.4) Compound->Cytosol Passive Diffusion hERG hERG Channel Blockade (Off-Target Binding) Compound->hERG Membrane Interaction GPCR GPCR Polypharmacology (Histamine/Dopamine) Compound->GPCR Structural Similarity Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Endosomal Uptake / Diffusion IonTrapping Protonation of Amines (Cationic Ion Trapping) Lysosome->IonTrapping Acidic Environment PLA2G15 Inhibition of Lysosomal Phospholipase A2 (PLA2G15) IonTrapping->PLA2G15 Binds Acidic Lipids PLD Drug-Induced Phospholipidosis (DIPL) PLA2G15->PLD Lipid Accumulation

Mechanistic pathway of[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine off-target effects.

IV. Experimental Protocol: Self-Validating LysoTracker Displacement Assay

To quantitatively distinguish true target-mediated cytotoxicity from artifactual lysosomal stress caused by the polybasic nature of this compound, utilize this multiplexed displacement assay.

Principle (Causality): The compound accumulates in lysosomes and becomes protonated. This raises lysosomal pH and physically competes with a basic fluorescent probe (LysoTracker Red DND-99) for acidic lipid binding sites. A drop in fluorescence confirms the compound is acting as a lysosomotropic agent.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells at 10,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Probe Loading: Aspirate media. Add 100 µL of pre-warmed imaging buffer containing 50 nM LysoTracker Red DND-99.

    • Causality: Using exactly 50 nM keeps the probe below the self-quenching threshold, ensuring a linear dynamic range for fluorescence quantification.

  • Equilibration: Incubate for 30 minutes at 37°C to allow steady-state accumulation of the probe in lysosomes.

  • Compound Addition (Competition): Add[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation Controls (Mandatory):

      • Positive Control: 10 mM NH₄Cl. Causality: Rapidly collapses the pH gradient, validating that the assay signal is strictly pH-dependent.

      • Reference CAD: 10 µM Chlorpromazine. Causality: Validates displacement kinetics against a known lysosomotropic standard.

      • Negative Control: 0.1% DMSO vehicle.

  • Incubation & Wash: Incubate for 1 hour. Wash 3x with PBS to remove displaced probe and extracellular background.

  • Multiplexed Viability Readout (Crucial Step): Add Hoechst 33342 (nuclear stain) and a cell-impermeant dead cell stain (e.g., SYTOX Green).

    • Causality: You must prove that the loss of red fluorescence is due to competitive displacement, not simply because the cells died and ruptured their lysosomes.

  • Imaging & Analysis: Image on a High-Content Screening (HCS) system (Ex 577 nm / Em 590 nm). Quantify the integrated intensity of red puncta only within viable cells. Calculate the IC₅₀ for probe displacement.

V. References
  • Lemieux, B., Percival, M. D., & Falgueyret, J. P. (2004). "Quantitation of the lysosomotropic character of cationic amphiphilic drugs using the fluorescent basic amine Red DND-99." Analytical Biochemistry. 1

  • Muehlbacher, M., et al. (2012). "Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis." PMC - NIH. 3

  • Nonnenmacher, Y., et al. (2021). "CHAPTER 18: Drug-induced Phospholipidosis." The Royal Society of Chemistry. 2

  • Drug Hunter Editorial Team. (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. 4

  • Gao, L., et al. (2021). "Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect." PubMed. 5

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Technical Support Center: Synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Introduction Welcome to the technical support guide for the synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Introduction

Welcome to the technical support guide for the synthesis of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (CAS 891652-15-6).[1][2] This molecule is a valuable building block in medicinal chemistry, featuring a unique, sterically hindered quaternary carbon at the 4-position of the piperidine ring. This structural feature presents specific challenges in its synthesis, primarily in the efficient construction of this C4 center.

This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth, question-and-answer-based troubleshooting framework for a robust two-step synthetic pathway. Our approach is grounded in established chemical principles, focusing on the causality behind experimental choices to empower you to optimize reaction conditions effectively.

Proposed Synthetic Pathway: An Overview

The most logical and robust approach to constructing the target molecule's quaternary C4-amine center is a two-step sequence involving an α-aminonitrile (Strecker-type) synthesis followed by a nitrile reduction. This pathway is advantageous as it utilizes readily available starting materials and well-understood transformations.

G cluster_0 Step 1: α-Aminonitrile Synthesis cluster_1 Step 2: Nitrile Reduction A 1-Methyl-4-piperidone D Intermediate: 1-Methyl-4-morpholinopiperidine-4-carbonitrile A->D Reacts with B, C B Morpholine B->D C Cyanide Source (e.g., TMSCN, KCN) C->D F Final Product: [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine D->F Reduction E Reducing Agent (e.g., LiAlH4, H2/Catalyst) E->F

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of the α-Aminonitrile Intermediate

This section focuses on the formation of 1-methyl-4-morpholinopiperidine-4-carbonitrile from 1-methyl-4-piperidone. The key to this reaction is the in-situ formation of an iminium ion, which is then trapped by a cyanide nucleophile.

Frequently Asked Questions & Troubleshooting

Q1: What are the optimal reaction conditions for the α-aminonitrile synthesis?

A: The reaction proceeds via an equilibrium between the ketone, morpholine, and the corresponding iminium ion. A slightly acidic environment is often beneficial to catalyze the dehydration step required for iminium ion formation. However, strongly acidic conditions will protonate the morpholine, rendering it non-nucleophilic.

  • Reagents: Use a slight excess of morpholine (1.1-1.2 equivalents) to drive the equilibrium towards the iminium ion. For the cyanide source, trimethylsilyl cyanide (TMSCN) is often preferred for its solubility in organic solvents and milder reaction conditions. Alternatively, sodium or potassium cyanide can be used with a proton source like acetic acid.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable.

  • Temperature: The reaction is typically performed at room temperature (20-25 °C). For less reactive systems, gentle heating (40-50 °C) may be required, but this can also increase side product formation.

Q2: My reaction is showing low conversion of the starting ketone. What are the common causes?

A: Low conversion is almost always linked to inefficient formation or trapping of the iminium ion intermediate.

G cluster_Iminium Iminium Formation Issues cluster_Cyanide Cyanide Trapping Issues Start Low Conversion Observed Q1 Is iminium ion formation efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes Check Cyanide Source A1_No No Q1->A1_No Check pH & Water P3 Problem: Cyanide source is inactive. Solution: Use fresh, high-purity TMSCN. If using KCN/NaCN, ensure it is finely powdered. A1_Yes->P3 P4 Problem: Steric hindrance. Solution: Increase reaction time or consider gentle heating (40°C). A1_Yes->P4 P1 Problem: pH too high/low. Solution: Add catalytic acetic acid (0.1 eq) to promote dehydration. Avoid strong acids. A1_No->P1 P2 Problem: Water present. Solution: Use anhydrous solvents and reagents. Consider adding a dehydrating agent like MgSO4. A1_No->P2

Caption: Troubleshooting workflow for low conversion in α-aminonitrile synthesis.

Q3: The reaction produces a dark, complex mixture. What are the likely side reactions?

A: Side reactions can complicate purification. The most common issues are:

  • Cyanohydrin Formation: Direct addition of cyanide to the ketone starting material. This is minimized by ensuring the iminium ion forms efficiently before cyanide addition (i.e., pre-stirring ketone and amine).

  • Polymerization: Aldol-type self-condensation of the ketone can occur under basic conditions. Using a slight excess of amine and catalytic acid helps suppress this.

  • Reagent Degradation: TMSCN is moisture-sensitive and can hydrolyze. Ensure anhydrous conditions are maintained throughout the reaction.

Q4: How should I work up and purify the α-aminonitrile intermediate?

A: The workup must neutralize any acid catalysts and remove unreacted reagents.

  • Quench: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and hydrolyze any remaining TMSCN.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

  • Wash: Wash the combined organic layers with brine to remove water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often an oil or a low-melting solid. Purification via column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.

ParameterRecommended ConditionRationale & Troubleshooting Tips
Stoichiometry Ketone (1.0 eq), Morpholine (1.1-1.2 eq), TMSCN (1.2-1.5 eq)Excess amine drives iminium formation. Excess cyanide ensures efficient trapping.
Catalyst Acetic Acid (0.05-0.1 eq)Catalyzes dehydration. Too much acid protonates the amine, inhibiting the reaction.[3]
Solvent Anhydrous DCM or THFAprotic solvents are essential to prevent hydrolysis of the iminium ion and TMSCN.
Temperature 20-25 °C (Room Temp)Balances reaction rate and stability. Gentle heating (~40°C) may be needed for slow reactions.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS until the starting ketone is consumed.

Part 2: Reduction of the Nitrile to Primary Amine

This section covers the conversion of the nitrile intermediate to the final product, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine. The choice of reducing agent is critical for a high-yielding and clean reaction.

Frequently Asked Questions & Troubleshooting

Q1: Which reducing agents are most effective for this transformation?

A: The nitrile is sterically hindered, which may require a powerful reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is the most reliable and powerful reagent for this conversion. It is highly effective but requires strict anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: Hydrogen gas with a catalyst like Raney Nickel or Rhodium on Alumina can be effective. This method avoids pyrophoric reagents but may require high pressures and temperatures, and the catalyst can sometimes be poisoned by trace impurities.

  • Borane Complexes (e.g., BH₃·THF): Borane is another option, though it can sometimes stall at the imine stage if not driven to completion.

G cluster_lah LiAlH₄ cluster_h2 Catalytic Hydrogenation cluster_bh3 Borane (BH₃) Start Select Reducing Agent LAH High Reactivity ✓ Most reliable ✓ Works at RT ✗ Pyrophoric, requires strict   anhydrous conditions Start->LAH For highest reliability & lab scale H2 Green Chemistry ✓ Scalable, non-pyrophoric ✗ Requires pressure equipment ✗ Catalyst can be poisoned Start->H2 For scalability & safety BH3 Milder Alternative ✓ Less pyrophoric than LAH ✗ Can be slower ✗ May require heating Start->BH3 If LAH is too harsh

Caption: Logic for selecting a suitable nitrile reducing agent.

Q2: My LAH reduction is sluggish or incomplete. What should I check?

A: Incomplete reduction with LAH is unusual but can happen.

  • Reagent Quality: Ensure your LAH is fresh. It can degrade upon exposure to atmospheric moisture. Use a fresh bottle or titrate an older one to determine its activity.

  • Stoichiometry: Due to the steric hindrance, a larger excess of LAH (3-4 equivalents) may be necessary to drive the reaction to completion.

  • Temperature: While the reaction is typically exothermic, gentle refluxing in an ethereal solvent like THF may be required to overcome the activation energy for very hindered substrates.

  • Solvent: Use scrupulously dry ethereal solvents (diethyl ether or THF). Water will rapidly quench the LAH.

Q3: The workup of my LAH reaction is problematic, resulting in low isolated yield. Any advice?

A: The workup of LAH reactions is critical for isolating the amine product from the aluminum salts. A Fieser workup is highly recommended. For a reaction with 'X' g of LAH in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'X' mL of water.

  • Add 'X' mL of 15% aqueous NaOH solution.

  • Add '3X' mL of water.

  • Stir the resulting mixture at room temperature until a granular, white precipitate forms, which can be easily filtered off. The product will be in the organic filtrate. This procedure avoids the formation of gelatinous aluminum hydroxides that can trap the product.[4]

Q4: How can I purify the final amine product effectively?

A: The basic nature of the dual amine functionalities in the product allows for straightforward purification.[5]

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent (e.g., DCM) and wash with an acidic solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified with NaOH (pH > 12) and the purified free amine re-extracted into an organic solvent.[4]

  • Column Chromatography: If further purification is needed, use silica gel treated with a small amount of base (e.g., 1% triethylamine in the eluent) to prevent streaking. A typical eluent system would be a gradient of methanol in DCM (e.g., 0-10% MeOH in DCM + 1% Et₃N).[4]

  • Crystallization: The product can often be crystallized as a hydrochloride or other salt from a suitable solvent system like ethanol/ether.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-morpholinopiperidine-4-carbonitrile

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Add morpholine (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and slowly quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the α-aminonitrile.

Protocol 2: LAH Reduction to [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

  • To a flame-dried, three-neck flask equipped with a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of the α-aminonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete by TLC/LC-MS.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in FAQ 2.3 .

  • Filter the granular aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the final amine via acid-base extraction or column chromatography as described in FAQ 2.4 .

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues.
  • Sapphire Bioscience. [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.
  • NextSDS. [1-methyl-4-(morpholin-4-yl)

Sources

Optimization

Technical Support Center: A Researcher's Guide to [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Welcome to the comprehensive technical support guide for [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and mitigate variability in experiments involving this versatile chemical building block. As a molecule incorporating both a methylated piperidine and a morpholine moiety, it presents unique opportunities in scaffold design, but also requires careful handling and experimental design to ensure reproducibility and success.

This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your research.

Part 1: Compound Profile and Handling

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a diamine with the following key identifiers:

PropertyValue
CAS Number 891652-15-6
Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol

The presence of both a tertiary amine on the piperidine ring and a primary amine on the methanamine substituent makes this compound a valuable intermediate in the synthesis of a diverse range of more complex molecules. The morpholine group can enhance aqueous solubility and metabolic stability in derivative compounds.[1]

Frequently Asked Questions: Storage and Stability

Question: What are the optimal storage conditions for [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine?

Answer: To ensure the long-term stability of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine, it should be stored in a cool, dry place, away from direct sunlight.[2] The container should be tightly sealed to prevent exposure to air and moisture.[2] Piperidine derivatives can be susceptible to oxidation and hydrolysis over time.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Question: I've noticed a change in the color of the compound over time. Is it still usable?

Answer: A slight yellowing of the compound may indicate minor oxidation or degradation. While it might still be suitable for some applications, it is crucial to assess its purity before use, especially for sensitive reactions. We recommend performing a purity analysis (e.g., by NMR or LC-MS) to determine if the integrity of the compound is compromised. For reactions sensitive to impurities, using a freshly opened or repurified sample is advisable.

Part 2: Troubleshooting Guide for Synthesis and Reactions

The primary application of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is as a building block in organic synthesis. Variability in reaction outcomes is a common challenge. This section addresses potential issues in a question-and-answer format.

Scenario 1: Incomplete Amide Coupling or Acylation Reactions

Question: I am trying to acylate the primary amine of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine with an acid chloride, but the reaction is sluggish and gives a low yield. What could be the problem?

Answer: Several factors could contribute to an incomplete acylation reaction. Let's break down the potential causes and solutions:

  • Steric Hindrance: The quaternary carbon at the 4-position of the piperidine ring can create some steric hindrance around the primary amine.

    • Solution: Consider using a less bulky activating agent for your carboxylic acid (if not using an acid chloride) or a more reactive acylating agent. Switching to a different coupling reagent, such as HATU or HOBt/EDC, can improve efficiency.

  • Base Selection: The choice of base is critical. The tertiary amine on the piperidine ring has a pKa that can interfere with the reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction without competing with the primary amine.

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

    • Solution: While many acylations proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow: Acylation of the Primary Amine

reagents [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine + Acid Chloride/Carboxylic Acid + DIPEA solvent Anhydrous Solvent (e.g., DCM, DMF) reagents->solvent Dissolve reaction Stir at 0 °C to RT (or gentle heating) solvent->reaction Combine workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup Quench purification Column Chromatography or Crystallization workup->purification product Acylated Product purification->product compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine primary_amine Primary Amine (More Nucleophilic) compound->primary_amine tertiary_amine Tertiary Piperidine Amine (Less Nucleophilic, More Basic) compound->tertiary_amine desired_product Desired Product (Primary Amine Reaction) primary_amine->desired_product side_product Potential Side Product (Tertiary Amine Reaction) tertiary_amine->side_product electrophile Electrophile (e.g., R-X, R-COCl) electrophile->primary_amine Favored Reaction electrophile->tertiary_amine Possible Side Reaction

Caption: Reactivity of the nucleophilic centers.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my starting material?

  • A1: We recommend using a combination of analytical techniques. 1H NMR spectroscopy is excellent for confirming the chemical structure and identifying major impurities. LC-MS is ideal for assessing purity and detecting trace-level contaminants.

Q2: I am having trouble purifying my reaction product. It seems to be very polar. Any suggestions?

  • A2: The presence of multiple basic nitrogen atoms can make purification by standard silica gel chromatography challenging due to streaking.

    • Tip 1: Try using a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to improve the peak shape.

    • Tip 2: Consider reverse-phase chromatography if your compound is sufficiently soluble in polar organic solvents.

    • Tip 3: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Q3: Are there any known incompatibilities with this compound?

  • A3: As a basic compound, it is incompatible with strong oxidizing agents and strong acids. Reactions with strong acids will form salts.

Q4: Can this compound be used in aqueous solutions?

  • A4: The morpholine moiety generally improves water solubility. [1]However, the overall solubility will depend on the pH of the solution and the nature of any derivatives. As a free base, its solubility in neutral water may be limited. It will be more soluble in acidic aqueous solutions due to salt formation.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026, January 27). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. (2024, April 9). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Morpholine. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • What is the stability of piperidine?. (2025, August 25). Biosynce. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. (2024, January 5). MDPI. Retrieved March 20, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). MDPI. Retrieved March 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine: A Comparative and Methodological Guide

An objective guide to elucidating the mechanism of action of novel chemical entities. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel chemical entity, [1-Methyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to elucidating the mechanism of action of novel chemical entities.

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel chemical entity, [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine. As a molecule with undisclosed biological targets, a systematic and hypothesis-driven approach is paramount. This document outlines a tiered experimental strategy, comparing potential methodologies and offering detailed protocols to guide researchers in drug discovery and development. Our approach is grounded in scientific integrity, ensuring that each experimental stage provides self-validating data to build a robust understanding of the compound's biological activity.

Initial Assessment and Hypothesis Generation

The structure of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine, featuring a piperidine core, a morpholine substituent, and a methanamine group, suggests several potential biological activities. The piperidine and morpholine moieties are common scaffolds in ligands for G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4] Notably, the piperidine ring is a privileged structure for ligands of the sigma-1 receptor, an intracellular chaperone protein with roles in various neurological disorders.[5][6] The methanamine group is structurally reminiscent of methenamine, a urinary antiseptic that exerts its effect by releasing formaldehyde in an acidic environment.[7][8][9][10][11]

Based on these structural features, we can formulate three primary hypotheses for the mechanism of action of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine:

  • Hypothesis 1: The compound modulates the activity of one or more G-protein coupled receptors.

  • Hypothesis 2: The compound is a ligand for the sigma-1 receptor.

  • Hypothesis 3: The compound possesses antimicrobial properties through the release of formaldehyde.

The following sections will detail a systematic approach to test these hypotheses, starting with broad profiling and moving towards more targeted and mechanistic studies.

Tier 1: Broad Phenotypic and Target-Based Screening

To cast a wide net and identify potential biological activities, an initial broad screening is recommended. This can be achieved through a combination of phenotypic and target-based assays.

Phenotypic Screening

Phenotypic screening in various cell lines can provide initial clues about the compound's effects on cellular processes.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Lines: Select a diverse panel of human cell lines, including cancer cell lines (e.g., H460, HT-29, MDA-MB-231) and non-cancerous cell lines (e.g., HEK293, primary endothelial cells).

  • Compound Treatment: Plate cells in 96-well plates and treat with a concentration range of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Data Analysis: Plot dose-response curves to determine the potency of the compound in each cell line.

Table 1: Hypothetical Phenotypic Screening Data

Cell LineIC50 (µM) after 48h
H460 (Lung Cancer)> 100
HT-29 (Colon Cancer)> 100
MDA-MB-231 (Breast Cancer)> 100
HEK293 (Embryonic Kidney)> 100

Interpretation: The hypothetical data in Table 1 suggests a lack of potent cytotoxic or anti-proliferative effects in these cell lines, which would steer the investigation away from a primary anti-cancer mechanism.

Target-Based Screening

A broad target-based screen against a panel of known receptors, enzymes, and ion channels can rapidly identify potential molecular targets.

Experimental Workflow: GPCR and Ion Channel Profiling

A commercially available screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) can be utilized to test the compound against a panel of 50-100 common GPCRs and ion channels at a fixed concentration (e.g., 10 µM).

dot

G Compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Screening Broad Target Screen (e.g., 10 µM) Compound->Screening GPCR_Panel GPCR Panel (e.g., Opioid, 5-HT, Adrenergic) Screening->GPCR_Panel Ion_Channel_Panel Ion Channel Panel (e.g., Na+, K+, Ca2+) Screening->Ion_Channel_Panel Hit_Identification Hit Identification (>50% Inhibition/Activation) GPCR_Panel->Hit_Identification Ion_Channel_Panel->Hit_Identification No_Hits No Significant Hits Hit_Identification->No_Hits No Hits Significant Hits Identified Hit_Identification->Hits Yes Follow_Up Dose-Response & Functional Assays Hits->Follow_Up

Caption: Workflow for broad target-based screening.

Tier 2: Hypothesis-Driven Mechanistic Validation

Based on the initial hypotheses, a series of targeted experiments should be conducted.

Investigating GPCR Modulation (Hypothesis 1)

If the broad screen suggests GPCR activity, or to proactively test this hypothesis, specific functional assays are required.

Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs

  • Cell Line: Use a cell line endogenously expressing or engineered to overexpress a target Gq-coupled GPCR (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).

  • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine and measure the change in fluorescence intensity over time using a plate reader with a fluorescent imaging system.

  • Agonist/Antagonist Mode: To determine if the compound is an agonist or antagonist, pre-incubate cells with the compound before adding a known agonist for the receptor. A decrease in the agonist-induced signal would indicate antagonism.

  • Data Analysis: Calculate EC50 or IC50 values from the dose-response curves.[12][13]

Table 2: Hypothetical Calcium Flux Assay Data

Target GPCRCompound ActivityEC50/IC50 (µM)
M1 MuscarinicNo activity> 100
5-HT2AAntagonist5.2
Alpha-1A AdrenergicNo activity> 100

Interpretation: The hypothetical data in Table 2 suggests that the compound may act as an antagonist at the 5-HT2A receptor. This would warrant further investigation into its effects on downstream signaling pathways, such as ERK phosphorylation.

Investigating Sigma-1 Receptor Binding and Function (Hypothesis 2)

The piperidine scaffold strongly suggests the sigma-1 receptor as a potential target.[5][6]

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line with high expression of the sigma-1 receptor (e.g., guinea pig liver membranes or CHO cells overexpressing human sigma-1 receptor).[14]

  • Competition Binding: Incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and increasing concentrations of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.

  • Separation and Scintillation Counting: Separate bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the compound by non-linear regression analysis of the competition binding curve.[14]

dot

G cluster_0 Radioligand Binding Assay Membranes Cell Membranes with Sigma-1 Receptor Incubation Incubation Membranes->Incubation Radioligand ³H-pentazocine Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki Ki Determination Scintillation->Ki

Caption: Workflow for a sigma-1 receptor radioligand binding assay.

Functional Validation: Modulation of Ion Channels

Sigma-1 receptor agonists are known to modulate the activity of various ion channels.[5][6][15]

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Line: Use a cell line expressing both the sigma-1 receptor and a target ion channel (e.g., Nav1.5 or Kv1.3).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion channel currents.

  • Compound Application: Apply [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine to the cells and record changes in current amplitude and kinetics.

  • Comparison with Known Ligands: Compare the effects of the test compound with those of a known sigma-1 agonist (e.g., (+)-pentazocine) and antagonist (e.g., NE-100).[16]

Table 3: Hypothetical Electrophysiology Data for Nav1.5 Current

TreatmentEffect on Peak Current
VehicleNo change
(+)-Pentazocine (10 µM)45% inhibition
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine (10 µM)42% inhibition
NE-100 (1 µM) + Test Compound (10 µM)Inhibition reversed

Interpretation: The hypothetical data in Table 3 suggests that the compound acts as a sigma-1 receptor agonist, mimicking the inhibitory effect of a known agonist on Nav1.5 channels, and this effect is blocked by a sigma-1 antagonist.

Investigating Antimicrobial Activity (Hypothesis 3)

The methanamine moiety warrants investigation into its potential antimicrobial effects via formaldehyde release.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of common urinary tract infection-causing bacteria (e.g., Escherichia coli, Staphylococcus aureus).

  • Broth Microdilution: Prepare serial dilutions of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine in a 96-well plate containing bacterial culture in broth. To test the pH-dependence of the activity, perform the assay at both neutral pH (7.4) and acidic pH (5.5).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Chemical Validation: Formaldehyde Release Assay

  • Incubation: Incubate [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine in buffers of varying pH (e.g., 5.5, 6.5, 7.4).

  • Formaldehyde Detection: Use a colorimetric assay for formaldehyde detection (e.g., Nash reagent) to quantify the amount of formaldehyde released over time.

  • Comparison: Compare the amount of formaldehyde released to that from an equimolar concentration of methenamine.

Table 4: Hypothetical Antimicrobial and Formaldehyde Release Data

ParameterE. coli MIC (µg/mL) at pH 7.4E. coli MIC (µg/mL) at pH 5.5Formaldehyde Release at pH 5.5 (relative to methenamine)
Test Compound > 256> 256< 1%
Methenamine > 25632100%

Interpretation: The hypothetical data in Table 4 would suggest that, unlike methenamine, the test compound does not possess significant pH-dependent antimicrobial activity and does not release substantial amounts of formaldehyde, thus refuting this hypothesis.

Tier 3: Downstream Signaling and Cellular Phenotype

If a primary target is identified (e.g., the sigma-1 receptor), further experiments are necessary to elucidate the downstream signaling pathways and the resulting cellular phenotype.

Signaling Pathway Analysis: Western Blotting

If the compound is confirmed as a sigma-1 receptor agonist, its effect on downstream signaling pathways known to be modulated by this receptor can be investigated.[17][18]

Experimental Protocol: Western Blot for ERK and Akt Phosphorylation

  • Cell Culture and Treatment: Treat a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) with [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine for various time points.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total ERK1/2 and Akt.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the change in protein phosphorylation.

dot

G cluster_0 Sigma-1 Receptor Agonist Signaling Compound [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine S1R Sigma-1 Receptor Compound->S1R activates ERK ERK1/2 S1R->ERK Akt Akt S1R->Akt pERK p-ERK1/2 ERK->pERK Neuroprotection Neuroprotection pERK->Neuroprotection pAkt p-Akt Akt->pAkt pAkt->Neuroprotection

Caption: Potential signaling pathway for a sigma-1 receptor agonist.

Conclusion

The validation of the mechanism of action for a novel compound like [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine requires a logical and tiered experimental approach. By starting with broad screening and progressing to hypothesis-driven, target-specific assays, a clear picture of the compound's biological activity can be established. This guide provides a robust framework for such an investigation, emphasizing the importance of comparative data and self-validating experimental design. The outlined protocols and data interpretation strategies are intended to equip researchers with the necessary tools to thoroughly characterize novel chemical entities and unlock their therapeutic potential.

References

  • Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC. (n.d.).
  • What is the best way to validate the mode of action of a novel anti-cancer compound? (2016, January 11).
  • Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys. (2025, September 11).
  • Discovery and validation of novel peptide agonists for G-protein-coupled receptors - PubMed. (2008, December 12).
  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (n.d.).
  • What is the mechanism of action of methenamine? - Dr.Oracle. (2025, September 3).
  • The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • The Pharmacology of Sigma-1 Receptors - PMC. (n.d.).
  • The pharmacology of sigma-1 receptors - PubMed - NIH. (2009, November 15).
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9).
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. (2019, August 27).
  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - Frontiers. (2022, June 15).
  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - PMC. (n.d.).
  • Methenamine - LiverTox - NCBI Bookshelf - NIH. (2021, January 22).
  • What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. (2024, July 17).
  • Efficacy and mechanism of action of methenamine hippurate (Hiprex i - Clinical Trials. (n.d.).
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one - MDPI. (2009, September 10).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed. (2024, June 26).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing a Privileged Scaffold The [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine core represents a fascinating confluence of th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold

The [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine core represents a fascinating confluence of three key structural motifs frequently encountered in medicinal chemistry: the N-methylpiperidine ring, the morpholine moiety, and a 4-aminomethyl-4-substituted piperidine framework. Each of these components has been independently recognized as a "privileged structure," appearing in a multitude of biologically active compounds across diverse therapeutic areas.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold, drawing upon experimental data from related compound series to inform future drug design and optimization efforts.

Our analysis will dissect the molecule into its three primary components, examining the known impact of structural modifications on biological activity for each. By understanding the SAR of these individual fragments, we can build a predictive framework for designing novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

I. The N-Methylpiperidine Moiety: A Key Determinant of Activity and Selectivity

The 1-methylpiperidine unit is a common feature in centrally acting agents, where the N-methyl group can significantly influence receptor binding and physicochemical properties.

Impact on Receptor Affinity and Functionality

SAR studies on various piperidine-based ligands have demonstrated that the N-substituent plays a critical role in modulating activity at various receptors. For instance, in a series of meperidine analogues developed as selective serotonin reuptake inhibitors (SSRIs), N-demethylation was found to improve both binding affinity and selectivity for the serotonin transporter (SERT).[3] Conversely, in certain classes of opioid receptor ligands, the N-methyl group is crucial for agonist activity.

The size and nature of the N-substituent can drastically alter the pharmacological profile. In a study of cocaine analogues, replacement of the N-methyl group with larger phenylalkyl groups led to a significant decrease in activity at monoamine transporters.[4] This suggests that the N-methyl group in our core scaffold likely plays a crucial role in orienting the molecule within a binding pocket and that modifications here should be approached with caution.

Physicochemical and Pharmacokinetic Considerations

The N-methyl group also impacts key drug-like properties such as pKa, lipophilicity, and metabolic stability. While the methyl group itself has a modest effect on lipophilicity, its influence on the basicity of the piperidine nitrogen can affect solubility and cell permeability.

II. The 4-Morpholinyl Substituent: Modulating Polarity and Target Engagement

The morpholine ring is a popular substituent in drug design due to its ability to increase aqueous solubility and introduce a hydrogen bond acceptor, often improving pharmacokinetic properties.[1][5]

Influence on Biological Activity

The introduction of a morpholine moiety has been shown to have a positive effect on the inhibitory properties of various compounds.[5] In a series of pyrimidine-4-carboxamides, the replacement of a morpholine substituent with a less polar pyrrolidine increased potency, suggesting that while the morpholine can be beneficial, its polarity may not always be optimal for every target.[6]

For our core scaffold, the morpholine ring, being directly attached to the 4-position of the piperidine, significantly increases the polarity of that region of the molecule. Its oxygen atom can act as a hydrogen bond acceptor, which could be a critical interaction with a target protein.

III. The 4-Aminomethyl Linker and 4-Substitution Pattern: A Gateway to Diverse Interactions

The 4,4-disubstituted piperidine core is a rigid scaffold that projects substituents in well-defined vectors. The aminomethyl group provides a basic center and a point for further derivatization.

SAR of the Aminomethyl Group

The 4-aminomethylpiperidine scaffold is a key pharmacophore in the design of M3 muscarinic receptor antagonists and CXCR4 antagonists.[7][8] The primary amine is a key interaction point, often forming salt bridges or hydrogen bonds with the target. Modifications to this amine, such as acylation or alkylation, would be expected to have a profound impact on activity.

Impact of 4,4-Disubstitution

The geminal substitution at the 4-position of the piperidine ring creates a quaternary center, which can have several implications for SAR. It locks the conformation of the piperidine ring and can provide a steric shield to the piperidine nitrogen. The relative orientation of the morpholinyl and aminomethyl groups is fixed, which can be advantageous for specific receptor interactions.

Comparative SAR Summary and Future Directions

The following table summarizes the key SAR points for each component of the [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine scaffold, based on analogous series from the literature.

Structural Component Modification Potential Impact on Activity Rationale/Supporting Evidence
N-Methylpiperidine N-DemethylationMay increase or decrease activity and/or selectivity depending on the target.N-demethylation of meperidine analogues improved SERT affinity.[3]
Replacement with larger alkyl or arylalkyl groupsLikely to decrease activity for many CNS targets due to steric hindrance.Replacement of N-methyl with larger groups in cocaine analogues decreased transporter affinity.[4]
4-Morpholinyl Group Replacement with other heterocycles (e.g., piperazine, pyrrolidine)May increase potency by optimizing polarity and steric interactions.Replacement of morpholine with pyrrolidine in a series of NAPE-PLD inhibitors increased potency.[6]
Substitution on the morpholine ringCould introduce new interaction points or modulate physicochemical properties.
4-Aminomethyl Group N-Alkylation or N-AcylationLikely to significantly alter or abolish activity by blocking key interactions.The primary amine is often a key pharmacophore in 4-aminomethylpiperidine derivatives.[7][8]
Altering the linker length (e.g., ethylamine)May change the distance to key interacting residues, potentially increasing or decreasing affinity.Side chain extension in a series of MOR/DOR ligands had a notable effect on efficacy.[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of analogs of the core scaffold.

General Synthetic Scheme for 4-Substituted-4-aminomethyl-1-methylpiperidine Analogs

A common synthetic route to access analogs of the target scaffold involves a multi-step sequence starting from a 1-methyl-4-piperidone.

Step 1: Strecker Synthesis

  • To a solution of 1-methyl-4-piperidone in a suitable solvent (e.g., methanol), add potassium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Extract the product, an α-aminonitrile, into an organic solvent and purify by column chromatography.

Step 2: Nitrile Reduction

  • Dissolve the α-aminonitrile in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add a reducing agent, such as lithium aluminum hydride, portion-wise at 0°C.

  • Reflux the reaction mixture for several hours.

  • Quench the reaction carefully and work up to isolate the desired diamine product.

Step 3: N-Alkylation/Acylation of the Primary Amine (Optional)

  • To a solution of the diamine in a suitable solvent, add the desired alkyl halide or acyl chloride in the presence of a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Binding Assay Protocol (General)
  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from a stable cell line.

  • Radioligand Binding: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Visualizing the SAR Strategy

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Workflow Core [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine N_Methyl N-Methylpiperidine Modification Core->N_Methyl SAR at N1 Morpholine 4-Morpholinyl Modification Core->Morpholine SAR at C4 Aminomethyl 4-Aminomethyl Modification Core->Aminomethyl SAR at C4-linker Activity Biological Activity (Potency, Selectivity) N_Methyl->Activity Morpholine->Activity Aminomethyl->Activity

Caption: General workflow for SAR studies of the core scaffold.

Molecular_Breakdown cluster_0 [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Piperidine 1-Methylpiperidine Morpholine 4-Morpholinyl Aminomethyl 4-Aminomethyl

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
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[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
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